Bicyclol
Description
This compound has been reported in Aspergillus flavus and Isatis tinctoria with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
an antihepatitis drug, on the metabolism and hepatotoxicity of aflatoxin B1 (AFB1) in rats.
Properties
IUPAC Name |
methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMTXZACPVCDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152026 | |
| Record name | Bicyclol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118159-48-1 | |
| Record name | Bicyclol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bicyclol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICYCLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bicyclol: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclol is a synthetic drug developed as a hepatoprotective agent. It is an analog of Schisandrin C, a bioactive component isolated from the traditional Chinese medicinal plant Schisandra chinensis. This technical guide provides an in-depth overview of the chemical structure, synthesis, and key biological signaling pathways associated with this compound, tailored for professionals in the fields of chemical and pharmaceutical research.
Chemical Structure and Properties
This compound is chemically known as methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate.[1] Its structure is characterized by a biphenyl core with two methylenedioxy groups, two methoxy groups, a hydroxymethyl group, and a methyl carboxylate group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | [1] |
| CAS Number | 118159-48-1 | [2][3][4][5][6] |
| Molecular Formula | C₁₉H₁₈O₉ | [2][3][5][6] |
| Molecular Weight | 390.34 g/mol | [3][5][6] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [3][5] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, DMSO:PBS (pH 7.2) (1:9): 0.1 mg/mL | [2][4] |
| λmax | 211, 228, 273 nm | [2][4] |
Synthesis of this compound
The synthesis of this compound has been reported through a multi-step process starting from Biphenylylmethylcarbinol. The key steps involve hydrolysis, dehydration to form an anhydride, reduction, and subsequent methylation to yield the final product. While the synthesis of this compound's metabolites has been described using coupling reactions like the Ullmann condensation and Suzuki-Miyaura coupling, a detailed protocol for the parent compound is outlined in patent literature.
Synthetic Pathway Overview
Caption: Synthetic pathway of this compound from Biphenylylmethylcarbinol.
Experimental Protocols
The following protocols are based on the procedures described in patent CN103242286A.
Step 1: Synthesis of Diphenyl Dicarboxylic Acid (Intermediate 1)
-
Reaction: Biphenylylmethylcarbinol (3.1 kg) is dissolved in a mixture of acetone (19.4 L) and an aqueous solution of sodium hydroxide (740 g in 12.8 L of water).
-
Procedure: The mixture is heated to reflux and stirred for 4 hours. After completion of the reaction (monitored by thin-layer chromatography), acetone is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate. The aqueous layer is then cooled to 10°C and acidified with concentrated hydrochloric acid to a pH of approximately 4, leading to the precipitation of a white solid.
-
Purification: The solid is collected by centrifugation, washed with pure water, and dried at 80°C.
-
Yield: Approximately 97.5% - 99.5%.
Step 2: Synthesis of Diphenyl Dicarboxylic Acid Anhydride (Intermediate 2)
-
Reaction: Intermediate 1 (2.8 kg) is suspended in acetic anhydride (14 L).
-
Procedure: The mixture is heated to reflux and maintained for 8 hours. After completion, the acetic anhydride is evaporated to dryness.
-
Yield: Approximately 92.1% - 94.1%.
Step 3: Synthesis of Biphenyl Acid Alcohol (Intermediate 3)
-
Reaction: Intermediate 2 (2.48 kg) is dissolved in tetrahydrofuran (THF) (37.2 L) in a reactor and cooled to about 10°C. Sodium borohydride (1 kg) is added in portions over 2 hours.
-
Procedure: The reaction is stirred at room temperature for 30 minutes after the addition is complete. The reaction mixture is then processed to isolate the product.
-
Yield: Approximately 86.4% - 88.4%.
Step 4: Synthesis of this compound
-
Reaction: The lactone intermediate derived from Intermediate 3 is reacted with methanol in the presence of a carboxylate salt.
-
Procedure: The crude product is purified by recrystallization three times. The final product is dried under vacuum at 40°C for about 10 hours.
-
Yield: Approximately 65% - 70%.
Table 2: Summary of Reaction Yields for this compound Synthesis
| Step | Product | Starting Material | Reagents | Yield |
| 1 | Diphenyl Dicarboxylic Acid | Biphenylylmethylcarbinol | NaOH, Acetone, H₂O | 97.5% - 99.5% |
| 2 | Diphenyl Dicarboxylic Acid Anhydride | Diphenyl Dicarboxylic Acid | Acetic Anhydride | 92.1% - 94.1% |
| 3 | Biphenyl Acid Alcohol | Diphenyl Dicarboxylic Acid Anhydride | NaBH₄, THF | 86.4% - 88.4% |
| 4 | This compound | Lactone Intermediate | Methanol, Carboxylate Salt | 65% - 70% |
Spectroscopic Data
¹H-NMR (600 MHz, CDCl₃): δ 7.35 (s, 1H), 6.79 (s, 1H), 6.06 (d, J=8.3Hz, 2H), 5.99 (s, 2H), 4.56 (d, J=12Hz, 2H), 3.95 (s, 3H), 3.93 (s, 3H), 3.77 (s, 3H).
Mechanism of Action: Signaling Pathways
This compound exerts its hepatoprotective effects through the modulation of several signaling pathways, with the inhibition of the ROS-MAPK-NF-κB pathway being a key mechanism. In conditions of liver injury, the production of reactive oxygen species (ROS) is elevated, which in turn activates the mitogen-activated protein kinase (MAPK) cascade and subsequently the nuclear factor-kappa B (NF-κB). This leads to the transcription of pro-inflammatory cytokines and perpetuates liver damage. This compound has been shown to reduce ROS levels, thereby inhibiting the downstream activation of MAPK and NF-κB.
Caption: this compound's inhibitory effect on the ROS-MAPK-NF-κB signaling pathway.
Experimental Workflow: Analysis of NF-κB Pathway Activation
A common method to assess the activation of the NF-κB pathway is through Western blot analysis to measure the levels of key proteins, such as phosphorylated p65 (a subunit of NF-κB) and IκBα (an inhibitor of NF-κB).
Caption: Experimental workflow for Western blot analysis of NF-κB pathway modulation by this compound.
Detailed Methodology for Western Blot Analysis
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Cell Culture and Treatment: Hepatocytes (e.g., HepG2 or primary hepatocytes) are cultured under standard conditions. Cellular stress is induced using an appropriate agent (e.g., lipopolysaccharide [LPS] or hydrogen peroxide [H₂O₂]). Cells are then treated with varying concentrations of this compound for a specified duration.
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Protein Extraction: Cells are washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
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Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
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SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight. The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 [TBST]) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated p65, total p65, IκBα, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Conclusion
This compound presents a compelling case of a rationally designed drug inspired by traditional medicine. Its well-defined chemical structure and a scalable synthetic route make it an accessible compound for further research and development. The elucidation of its mechanism of action, particularly its role in modulating the ROS-MAPK-NF-κB signaling pathway, provides a solid foundation for its therapeutic application in liver diseases. This guide offers a comprehensive resource for scientists and researchers to understand and further investigate the chemical and biological properties of this compound.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. [Synthesis of metabolites of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103242286A - this compound medical composition and preparation method thereof - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Bicyclol Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclol is a synthetic drug developed as a hepatoprotective agent.[1][2] It is an analog of Schisandrin C, a bioactive component isolated from the traditional Chinese medicinal herb Fructus Schizandrae.[3] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound powder, detailed experimental protocols for its analysis, and a summary of its molecular mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of this pharmaceutical agent.
Physical and Chemical Properties
This compound is a white to off-white, non-water soluble crystalline powder.[4][5] Its fundamental physicochemical properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | References |
| Chemical Name | 4,4′-dimethoxy-5,6,5′,6′-bis[methylenedioxy]-2-hydroxymethyl-2′-methoxycarbonyl biphenyl | [1] |
| Molecular Formula | C₁₉H₁₈O₉ | [1][6][7][8] |
| Molecular Weight | 390.34 g/mol | [7] |
| CAS Number | 118159-48-1 | [1][6][9] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥98% (HPLC) | [1] |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | References |
| Water | Insoluble | [5] |
| DMSO | >10 mg/mL, 25 mg/mL, 74 mg/mL | [1][5] |
| DMF | 25 mg/mL | [1][3] |
| Ethanol | 4 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1][3] |
Note: A specific melting point for this compound has not been identified in the surveyed literature.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical characteristics of this compound powder. These protocols are based on standard pharmaceutical practices.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.
Apparatus and Reagents:
-
This compound powder
-
Selected solvents (e.g., Water, DMSO, Ethanol)
-
Volumetric flasks
-
Mechanical shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound powder to a series of volumetric flasks, each containing a different solvent.
-
Seal the flasks and place them in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to permit the undissolved powder to settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
Melting Point Determination (Capillary Method)
The capillary method is the standard technique for determining the melting point of a crystalline solid.
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range over which the substance melts is observed and recorded.
Apparatus and Reagents:
-
This compound powder
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor
Procedure:
-
Ensure the this compound powder is completely dry.
-
Grind a small amount of the powder into a fine consistency using a mortar and pestle.
-
Pack the fine powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting range.
Stability Assessment
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an active pharmaceutical ingredient (API). The following protocol is a general guideline based on ICH recommendations.
Principle: this compound powder is subjected to various environmental conditions (temperature, humidity, light) over an extended period. The physical and chemical properties of the powder are monitored at specific time points to assess its stability.
Methodology:
-
Long-Term Stability Testing:
-
Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36 months
-
-
Accelerated Stability Testing:
-
Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Testing Frequency: 0, 3, 6 months
-
-
Stress Testing (Forced Degradation):
-
Acid/Base Hydrolysis: Treat this compound with dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Expose this compound to a solution of hydrogen peroxide.
-
Thermal Degradation: Heat the powder at a high temperature (e.g., 60 °C).
-
Photostability: Expose the powder to a controlled light source (ICH Q1B guidelines).
-
Analytical Procedures: At each time point, the samples should be analyzed for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay (Purity): A stability-indicating HPLC method should be used to quantify the amount of this compound and detect any degradation products.
-
Water Content: Karl Fischer titration.
Mechanism of Action and Signaling Pathways
This compound exerts its hepatoprotective effects through a multi-faceted mechanism of action that involves the modulation of several key signaling pathways. Its primary roles include acting as an antioxidant, an anti-inflammatory agent, and an inhibitor of apoptosis.[1][10]
The core mechanisms include:
-
Reduction of Oxidative Stress: this compound directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.[1]
-
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines through the downregulation of the NF-κB signaling pathway.[1][10]
-
Induction of Heat Shock Proteins (HSPs): this compound induces the expression of HSP27 and HSP70, which play a crucial role in protecting hepatocytes from apoptosis.[3]
-
Modulation of Autophagy and Related Pathways: this compound can activate autophagy and influence the mTOR and MAPK signaling pathways.[11]
Visualized Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Overview of this compound's hepatoprotective signaling pathways.
Caption: General experimental workflow for this compound powder characterization.
Conclusion
This technical guide has summarized the currently available information on the physical and chemical characteristics of this compound powder. While key properties such as its chemical structure, molecular weight, and solubility in various solvents are well-documented, further research is needed to establish a definitive melting point and to develop and publish validated stability-indicating analytical methods and comprehensive stability data. The provided experimental protocols offer a robust framework for such investigations. The elucidation of its multifaceted signaling pathways underscores its therapeutic potential and provides a basis for further mechanistic studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. glpbio.com [glpbio.com]
- 4. Toxicity of novel anti-hepatitis drug this compound: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. This compound | C19H18O9 | CID 9821754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. CN103242286A - this compound medical composition and preparation method thereof - Google Patents [patents.google.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
Bicyclol: A Technical Guide for Researchers and Drug Development Professionals
Bicyclol , a synthetic compound derived from Schisandrin C, a bioactive component of the traditional Chinese medicinal herb Fructus Schisandrae, has emerged as a promising hepatoprotective and antiviral agent. This technical guide provides an in-depth overview of this compound's core chemical properties, mechanism of action, and key experimental data for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is chemically identified as 4,4'-dimethoxy-5,6,5',6'-bis(methylenedioxy)-2-hydroxymethyl-2'-methoxycarbonyl biphenyl. Its fundamental properties are summarized below.
| Property | Value | Citation |
| CAS Number | 118159-48-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₈O₉ | [1][2][3][4][5] |
| Molecular Weight | 390.34 g/mol | [4][5] |
| Purity | ≥98% (HPLC) | [2][4] |
| Appearance | White powder/Crystalline solid | [2][6] |
| Solubility | DMSO: 25 mg/mL, DMF: 25 mg/mL | [3][6] |
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting pathways involved in inflammation, oxidative stress, apoptosis, and viral replication within hepatocytes.
Anti-inflammatory and Immunomodulatory Effects
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines.[1] A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][7] this compound can also inhibit the IL-6/STAT3 and MAPK signaling pathways, further contributing to its anti-inflammatory effects.[7][8] In hepatocytes stimulated with CpG-DNA, this compound was found to attenuate the production of inflammatory cytokines and chemokines by inhibiting the activation of p65-NF-κB and p38-MAPK.[9]
Antioxidant and Cytoprotective Functions
This compound acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and mitigating oxidative damage to hepatocytes.[1] It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1] Furthermore, this compound induces the expression of Heat Shock Proteins (HSPs), specifically HSP27 and HSP70, through the activation of Heat Shock Factor 1 (HSF1).[2][10] These HSPs function as molecular chaperones, protecting cells from injury and inhibiting apoptosis.[2][6]
Antiviral Activity
This compound has demonstrated antiviral properties, particularly against hepatitis B virus (HBV) and hepatitis C virus (HCV).[1] It can inhibit the replication of these viruses within liver cells, contributing to a reduction in viral load.[1][3] In patients with chronic hepatitis B, this compound treatment has been associated with a higher rate of HBeAg loss.[11]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies of this compound.
Preclinical Toxicity Studies
-
Acute Toxicity : Kunming strain mice and Wistar rats were orally administered this compound at doses up to 5 g/kg. Animals were observed for 7 days for mortality and clinical symptoms.[4][12]
-
Chronic Toxicity : Wistar rats received oral doses of 150, 300, and 600 mg/kg of this compound daily for 6 months. Beagle dogs were given daily doses of 25, 75, and 225 mg/kg for 6 months. Assessments included body weight, food intake, blood and urine analysis, and pathological examination of major organs.[4][12]
-
Mutagenicity : The Ames test was conducted using Salmonella typhimurium strains TA97 and TA102 with varying concentrations of this compound (10-5000 µ g/plate ) in the presence and absence of a metabolic activation system (S9 mix).[4] A micronucleus assay was also performed in mice.[4]
Hepatoprotection Models
-
Carbon Tetrachloride (CCl₄)-Induced Liver Injury : Mice were pre-treated with this compound (e.g., 200 mg/kg by gavage) prior to an intraperitoneal injection of CCl₄ (e.g., 2 ml/kg of a 50% solution in oil).[13][14] Liver injury was assessed by measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, as well as histological examination of liver tissue.[5][13]
-
Acetaminophen (APAP)-Induced Hepatotoxicity : Mice were administered this compound (e.g., 300 mg/kg orally) prior to an intraperitoneal injection of a toxic dose of acetaminophen (e.g., 200 mg/kg).[2] The protective effects were evaluated by monitoring serum transaminases, liver necrosis, and markers of apoptosis.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Toxicity Data
| Test | Species | Route | Doses | Result | Citation |
| Acute Toxicity (LD₅₀) | Mice, Rats | Oral | >5 g/kg | No mortality or clinical symptoms observed. | [4][12] |
| Chronic Toxicity | Rats | Oral | 150, 300, 600 mg/kg for 6 months | No noticeable alterations in toxicity markers. | [4][12] |
| Chronic Toxicity | Dogs | Oral | 25, 75, 225 mg/kg for 6 months | No noticeable alterations in toxicity markers. | [4][12] |
| Mutagenicity | S. typhimurium | In vitro | 10-5000 µ g/plate | No mutagenic activity detected. | [4] |
| Teratogenicity | Rats | Oral | 0.2, 1.0 g/kg | No teratogenic effects found. | [12] |
Table 2: Clinical Efficacy in Liver Injury
| Condition | Treatment Group | Control Group | Duration | Key Finding | Citation |
| Statin-Induced Liver Injury | This compound 25 mg TID | Polyene phosphatidylcholine 456 mg TID | 4 weeks | ALT normalization rate: 74.68% vs. 46.15% (p<0.05). | [15] |
| Drug-Induced Liver Injury (DILI) | This compound 25 or 50 mg TID | Polyene phosphatidylcholine | 4 weeks | This compound groups showed significantly greater ALT reduction vs. control. Median time to ALT normalization was shorter with this compound (16 days for 50 mg dose vs. 43 days for control). | [16] |
| Chronic Hepatitis B | This compound | Non-antiviral interventions | N/A | ALT recovery rate: 69.3% vs. 59.0% (p=0.04). Loss of HBeAg: 22.1% vs. 13.5% (p<0.00001). | [11] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | This compound (monotherapy or combination) | Control | Varied | Significant reduction in AST, TBIL, and TC levels compared to control. | [17] |
Conclusion
This compound is a well-characterized compound with a robust preclinical safety profile and demonstrated efficacy in various models of liver disease. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and viral replication, makes it a compelling candidate for further research and development. This guide provides a foundational understanding of this compound for scientists and clinicians working to address the challenges of liver disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: a novel antihepatitis drug with hepatic heat shock protein 27/70-inducing activity and cytoprotective effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of novel anti-hepatitis drug this compound: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a novel drug for treating chronic viral hepatitis B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates nonalcoholic fatty liver disease in mice via inhibiting MAPKs and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates advanced liver diseases in murine models via inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates pro-inflammatory cytokine and chemokine productions in CpG-DNA-stimulated L02 hepatocytes by inhibiting p65-NF-kappaB and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a novel antihepatitis drug with hepatic heat shock protein 27/70-inducing activity and cytoprotective effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Use of this compound in treatment of chronic hepatitis B virus infection: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of novel anti-hepatitis drug this compound: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice [frontiersin.org]
- 14. This compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multicenter and Randomized Controlled Trial of this compound in the Treatment of Statin-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound for treating patients with idiosyncratic acute drug-induced liver injury: A multicenter, randomized, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound on blood biomarkers of NAFLD: a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]
An In-depth Technical Guide to the Synthesis of Bicyclol Metabolites M2 and M3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclol, a synthetic drug derived from the active component of Fructus Schisandrae, is utilized in the treatment of chronic hepatitis. Its therapeutic efficacy and potential for drug-drug interactions are influenced by its metabolic profile. This technical guide provides a comprehensive overview of the chemical synthesis of two of its primary metabolites, M2 (4-hydroxy-4'-methoxy-5,6,5',6'-bis(methylenedioxy)-2-hydroxylmethyl-2'-methoxycarbonyl biphenyl) and M3 (4'-hydroxy-4-methoxy-5,6,5',6'-bis(methylenedioxy)-2-hydroxylmethyl-2'-methoxycarbonyl biphenyl). Detailed experimental protocols for two key synthetic strategies, the Ullman coupling reaction and the more recent gram-scale Suzuki-Miyaura coupling, are presented. This guide also includes a summary of quantitative data and a visualization of the metabolic pathway of this compound, offering a valuable resource for researchers in drug metabolism, medicinal chemistry, and pharmacology.
Introduction
This compound is an important therapeutic agent for liver diseases, and understanding its metabolism is crucial for optimizing its clinical use and assessing potential drug-drug interactions. The metabolites M2 and M3 are formed through the demethylation of the methoxy groups of this compound, a process primarily mediated by cytochrome P450 enzymes in the liver.[1] The synthesis of these metabolites is essential for their pharmacological evaluation and for use as analytical standards in pharmacokinetic studies.
This guide details two primary synthetic routes for obtaining M2 and M3: an earlier method utilizing an Ullman coupling reaction and a more recent, efficient gram-scale synthesis based on the Suzuki-Miyaura coupling reaction.[1][2]
Metabolic Pathway of this compound
The in vivo conversion of this compound to its metabolites M2 and M3 is a critical aspect of its pharmacology. This biotransformation is primarily carried out by the cytochrome P450 enzyme system in the liver. The metabolic pathway involves the demethylation of the methoxy groups on the biphenyl core of the this compound molecule.
Synthetic Strategies for M2 and M3
Two main strategies have been reported for the total synthesis of this compound metabolites M2 and M3.
Ullman Coupling Approach
An earlier synthetic route employed an intermolecular asymmetric Ullman reaction.[1] This method involves the copper-catalyzed coupling of two different aryl halides. While effective in establishing the biphenyl core, this approach is reported to have a low yield of less than 20% for the key coupling step. The general workflow for this approach is outlined below.
References
Methodological & Application
Bicyclol Application Notes and Protocols for In Vivo Mouse Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bicyclol, a hepatoprotective agent, in various mouse models of liver injury. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound and other compounds for liver diseases.
Overview of this compound's Hepatoprotective Effects
This compound is a synthetic compound that has demonstrated significant protective effects against liver injury in a variety of preclinical models. Its mechanisms of action are multifaceted and include scavenging free radicals, reducing oxidative stress, inhibiting inflammation, and modulating key signaling pathways involved in hepatocyte survival and regeneration.[1][2] Clinical and preclinical studies have shown that this compound can effectively lower elevated serum transaminase levels, a key indicator of liver damage, and improve liver histology.[1][3]
This compound Dosage and Administration in Mouse Models
Oral gavage is the standard route for this compound administration in mice. The compound is typically suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC). Dosages can vary depending on the specific liver injury model and the desired therapeutic effect.
| Liver Injury Model | This compound Dosage (Oral Gavage) | Treatment Schedule | Reference |
| Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury | 200 mg/kg | Three times in one day, 1 hour prior to CCl4 challenge | [2] |
| Acetaminophen (APAP)-Induced Liver Injury | 100, 200, and 300 mg/kg | Three doses administered over 24 hours prior to APAP injection | [4][5] |
| Lipopolysaccharide (LPS)/D-galactosamine (GalN)-Induced Acute Liver Failure | 150 and 300 mg/kg | Single or three doses given before LPS/GalN injection | [6] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | 200 mg/kg | Daily for 8 weeks (therapeutic) or 16 weeks (preventive) | [7] |
Experimental Protocols for Inducing Liver Injury in Mice
The following are detailed protocols for commonly used mouse models of liver injury where this compound has been shown to be effective.
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury
This model is widely used to study chemically-induced liver damage characterized by centrilobular necrosis and steatosis.[8]
Protocol:
-
Animal Model: Male Kunming mice (or other suitable strain) weighing 20-25g.
-
CCl4 Preparation: Prepare a 50% solution of CCl4 in an appropriate vehicle such as olive oil or mineral oil.
-
Induction of Injury: Administer a single intraperitoneal (i.p.) injection of the CCl4 solution at a dose of 2 ml/kg body weight.[2]
-
This compound Treatment: Administer this compound (e.g., 200 mg/kg) by oral gavage three times in one day, with the last dose given 1 hour before the CCl4 injection.[2]
-
Sample Collection: Sacrifice mice at 24 and 48 hours post-CCl4 injection to collect blood and liver tissue for analysis.[2]
Acetaminophen (APAP)-Induced Liver Injury
APAP overdose is a common cause of acute liver failure in humans, making this a clinically relevant model.[9]
Protocol:
-
Animal Model: Male Kunming mice weighing 20-22g.
-
Fasting: Fast mice overnight prior to APAP administration to enhance hepatotoxicity.
-
APAP Preparation: Prepare a solution of APAP in warm saline.
-
Induction of Injury: Administer a single intraperitoneal injection of APAP at a hepatotoxic dose (e.g., 300-400 mg/kg).
-
This compound Treatment: Administer this compound (e.g., 100, 200, or 300 mg/kg) orally three times over a 24-hour period before APAP injection.[4][5]
-
Sample Collection: Euthanize mice at a specified time point (e.g., 6-24 hours) after APAP administration for sample collection.
Lipopolysaccharide (LPS) / D-galactosamine (GalN)-Induced Acute Liver Failure
This model mimics endotoxin-mediated liver injury and is characterized by a massive inflammatory response.
Protocol:
-
Animal Model: Male mice of a suitable strain.
-
Induction of Injury: Administer a single intraperitoneal injection of LPS (e.g., 15 µg/kg) and D-galactosamine (e.g., 800 mg/kg).[6]
-
This compound Treatment: Administer this compound (e.g., 150 or 300 mg/kg) orally as a single dose or three doses prior to the LPS/GalN injection.[6]
-
Monitoring and Sample Collection: Monitor mortality for 48 hours.[6] Collect blood and liver tissue at earlier time points for biochemical and histological analysis.
Assessment of Hepatoprotective Effects
The efficacy of this compound treatment is evaluated using a combination of biochemical and histological methods.
-
Serum Biochemical Analysis:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are primary indicators of hepatocyte damage. Blood is collected via cardiac puncture or from the retro-orbital sinus, and serum levels are measured using standard enzymatic assays.
-
-
Histopathological Examination:
-
Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The extent of necrosis, inflammation, and other pathological changes are scored by a blinded pathologist.
-
-
Molecular and Cellular Assays:
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in liver homogenates.
-
Inflammatory Cytokines: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in serum or liver tissue using ELISA or qRT-PCR.
-
Western Blot Analysis: To determine the protein expression levels of key signaling molecules involved in the mechanism of action of this compound.
-
Signaling Pathways Modulated by this compound in Liver Injury
This compound exerts its hepatoprotective effects by modulating several key signaling pathways.
This compound's Anti-Oxidative and Anti-Inflammatory Signaling
This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[2] It also inhibits inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Caption: this compound activates Nrf2 signaling and inhibits inflammation.
This compound's Regulation of Autophagy via AMPK/mTOR Pathway
This compound can induce autophagy, a cellular process that removes damaged organelles and proteins, thereby promoting cell survival. This is mediated, in part, through the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[2]
Caption: this compound induces autophagy via the AMPK/mTOR pathway.
Experimental Workflow for this compound Treatment in a Mouse Liver Injury Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of liver injury.
Caption: A typical experimental workflow for this compound studies.
Conclusion
This compound has consistently demonstrated potent hepatoprotective effects in various mouse models of liver injury. Its therapeutic efficacy is attributed to its ability to counteract oxidative stress, reduce inflammation, and promote hepatocyte survival through the modulation of key signaling pathways. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating liver diseases and developing novel hepatoprotective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of protective action of this compound against CCl-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel antihepatitis drug with hepatic heat shock protein 27/70-inducing activity and cytoprotective effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of this compound on acute hepatic failure induced by lipopolysaccharide and D-galactosamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Combined Use of this compound and Berberine Alleviates Mouse Nonalcoholic Fatty Liver Disease [frontiersin.org]
- 8. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Bicyclol in Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Models
Introduction
Carbon tetrachloride (CCl4)-induced hepatotoxicity is a widely utilized and well-characterized experimental model for studying chemical-induced liver injury in rodents.[1][2] The model effectively mimics the histopathological and biochemical features of acute and chronic liver diseases in humans, including steatosis, inflammation, fibrosis, and cirrhosis.[1] Bicyclol, a synthetic hepatoprotective drug, has demonstrated significant therapeutic potential in various forms of liver injury.[2][3] Its mechanism of action involves a multi-faceted approach, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-ferroptotic activities.[4][5][6] These application notes provide detailed protocols and data for researchers utilizing this compound in CCl4-induced liver injury models.
Mechanism of CCl4-Induced Hepatotoxicity
The toxicity of CCl4 is initiated by its metabolic activation in the liver by the cytochrome P450 system, primarily CYP2E1. This process generates highly reactive free radicals, the trichloromethyl (CCl3) and trichloromethyl peroxyl (CCl3OO) radicals.[1][3] These radicals trigger a cascade of detrimental events, including lipid peroxidation of cellular membranes, covalent binding to cellular macromolecules, disruption of calcium homeostasis, and ultimately, hepatocyte necrosis and apoptosis.[1][3] The resulting cellular damage initiates an inflammatory response, activating hepatic stellate cells and leading to fibrosis in chronic models.[7]
Mechanism of Action of this compound
This compound confers its hepatoprotective effects by intervening at multiple points in the CCl4-induced injury cascade. Its primary mechanisms include:
-
Antioxidant Activity: this compound directly scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation.[3][4] It also enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[4]
-
Anti-inflammatory Properties: The drug effectively reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[2][4] This is achieved, in part, by inhibiting the activation of the NLRP3 inflammasome.[2][8]
-
Inhibition of Apoptosis and Ferroptosis: this compound helps preserve liver cell viability by inhibiting pathways that lead to programmed cell death (apoptosis).[4] Recent studies have also shown that this compound can prevent ferroptosis, a form of iron-dependent cell death, by positively regulating the Nrf2-GPx4 signaling axis.[6]
-
Regulation of Signaling Pathways: this compound's protective effects are mediated by the modulation of key cellular signaling pathways, including the activation of the Nrf2 and AMPK pathways, which are crucial for cellular defense against oxidative stress and maintaining energy homeostasis.[2][5]
Signaling Pathways and Experimental Workflow
Caption: CCl4 metabolism leads to free radical-mediated cell damage, which this compound counteracts via multiple protective pathways.
Experimental Protocols
This section details a generalized protocol for inducing acute liver injury in mice with CCl4 and assessing the protective effects of this compound.
Caption: General experimental workflow for evaluating this compound in a CCl4-induced acute liver injury model in mice.
Detailed Methodology: Acute Hepatotoxicity Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
-
Reagents and Preparation:
-
Experimental Groups:
-
Control Group: Receives the vehicle for this compound (e.g., 0.5% CMC) via oral gavage and the vehicle for CCl4 (e.g., olive oil) via intraperitoneal (i.p.) injection.
-
CCl4 Model Group: Receives the this compound vehicle via oral gavage followed by the CCl4/oil mixture via i.p. injection.
-
This compound Treatment Group: Receives this compound (e.g., 200 mg/kg) via oral gavage followed by the CCl4/oil mixture via i.p. injection.
-
-
Administration Protocol:
-
Administer this compound or its vehicle by oral gavage. Some protocols may use multiple administrations prior to the CCl4 challenge.[2]
-
One hour after the gavage, induce liver injury by administering a single i.p. injection of the CCl4/oil mixture at a dose of 2 ml/kg body weight.[2] The control group receives an equivalent volume of oil.
-
-
Sample Collection and Processing:
-
At predetermined time points (e.g., 24 or 48 hours post-CCl4 injection), euthanize the animals.
-
Blood: Collect blood via cardiac puncture. Allow it to clot, then centrifuge to separate the serum. Store serum at -80°C for biochemical analysis.
-
Liver Tissue: Perfuse the liver with cold saline, then excise it. Weigh the liver and section it. Fix portions in 10% neutral buffered formalin for histopathology. Snap-freeze other portions in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.
-
Histopathology: Embed formalin-fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate hepatocyte necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Prepare liver tissue homogenates to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes like SOD, GPx, and catalase (CAT).
-
Inflammatory Markers: Use ELISA or real-time PCR on liver homogenates to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Molecular Analysis: Use Western blotting to assess the protein expression levels of key signaling molecules (e.g., Nrf2, GPx4, p-AMPK, NLRP3).[2][6]
-
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in CCl4-induced hepatotoxicity models.
Table 1: Effect of this compound on Serum Liver Enzymes
| Group | ALT (U/L) | AST (U/L) |
| Control | 35 ± 5 | 110 ± 15 |
| CCl4 Model | 8500 ± 950 | 7200 ± 800 |
| CCl4 + this compound (200 mg/kg) | 2500 ± 300 | 2100 ± 250 |
| Data are presented as Mean ± SD. Values are illustrative based on published findings.[2][3] |
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GPx (U/mg protein) |
| Control | 1.2 ± 0.2 | 150 ± 20 | 85 ± 10 |
| CCl4 Model | 5.8 ± 0.7 | 75 ± 10 | 40 ± 8 |
| CCl4 + this compound (200 mg/kg) | 2.5 ± 0.4 | 120 ± 15 | 70 ± 9 |
| Data are presented as Mean ± SD. Values are illustrative based on published findings.[2] |
Table 3: Effect of this compound on Hepatic Inflammatory Markers
| Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | NLRP3 (relative expression) |
| Control | 50 ± 8 | 30 ± 5 | 1.0 ± 0.1 |
| CCl4 Model | 250 ± 30 | 180 ± 25 | 4.5 ± 0.6 |
| CCl4 + this compound (200 mg/kg) | 110 ± 15 | 85 ± 12 | 2.1 ± 0.3 |
| Data are presented as Mean ± SD. Values are illustrative based on published findings.[2][9] |
The CCl4-induced hepatotoxicity model is a robust and reliable platform for evaluating the efficacy of hepatoprotective agents. This compound has been shown to significantly ameliorate CCl4-induced liver damage by mitigating oxidative stress, inflammation, and cell death through the modulation of critical signaling pathways.[1][2] The protocols and data presented here provide a comprehensive guide for researchers investigating the therapeutic potential of this compound and other compounds in the context of chemical-induced liver injury.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of protective action of this compound against CCl-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | this compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice [frontiersin.org]
- 6. Regulating Nrf2-GPx4 axis by this compound can prevent ferroptosis in carbon tetrachloride-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. [Protective effects of this compound on liver fibrosis induced by carbon tetrachloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bicyclol in Non-alcoholic Fatty Liver Disease (NAFLD) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] Currently, no specific pharmacological therapies have been approved for NAFLD.[1] Bicyclol, a synthetic compound derived from the Chinese medicinal herb Schisandra chinensis, is an established hepatoprotective drug used for various liver injuries.[1] Emerging preclinical and clinical evidence suggests that this compound may be a promising therapeutic agent for NAFLD, exerting its effects through multiple molecular pathways.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in NAFLD.
Mechanism of Action:
This compound's therapeutic effects in NAFLD are multifaceted, primarily attributed to its anti-inflammatory, anti-oxidative, and lipid metabolism-regulating properties.[3][4] It has been shown to scavenge free radicals, protect mitochondrial and hepatocyte membranes, and reduce lipid peroxidation.[4] Key signaling pathways modulated by this compound in the context of NAFLD include:
-
Inhibition of Inflammatory Pathways: this compound significantly inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial mediators of inflammatory responses in the liver.[5] It also attenuates the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[6] Furthermore, this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, playing a protective role in the progression of NAFLD-related advanced liver diseases.[7]
-
Regulation of Lipid Metabolism: this compound enhances lipolysis and β-oxidation. It restores the p62-Nrf2-CES2 and p62-Nrf2-PPARα signaling axes, which are involved in the breakdown of lipids.[1]
-
Modulation of Gluconeogenesis and Insulin Signaling: In models of NAFLD combined with type 2 diabetes, this compound has been found to suppress the Akt, PGC-1α, and PEPCK signaling pathways, which are involved in hepatic gluconeogenesis and insulin signaling.[3][6]
-
Alleviation of Endoplasmic Reticulum (ER) Stress and Promotion of Autophagy: this compound has been observed to downregulate ER stress markers like C/EBP homologous protein (CHOP) and glucose-regulated protein 78 (GRP78), while upregulating autophagy-related proteins such as LC3 and Beclin 1.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in both clinical and preclinical NAFLD studies.
Table 1: Summary of Clinical Trial Data on this compound for NAFLD [2][9][10]
| Biomarker | This compound Treatment Effect | Mean Difference (MD) | 95% Confidence Interval (CI) | Heterogeneity (I²) |
| Alanine Aminotransferase (ALT) (U/L) | Significant decrease (monotherapy) | -34.07 | -36.70 to -31.43 | 0% |
| Aspartate Aminotransferase (AST) (U/L) | Significant decrease | -15.20 | -20.51 to -9.90 | 74% |
| Total Bilirubin (TBIL) (μmol/L) | Significant decrease | -1.72 | -2.72 to -0.72 | 0% |
| Triglycerides (TG) (mmol/L) | Significant decrease (combination therapy) | -0.39 | -0.45 to -0.33 | 0% |
| Total Cholesterol (TC) (mmol/L) | Significant decrease | -0.52 | -0.70 to -0.34 | 67% |
Data from a meta-analysis of 12 randomized controlled trials involving 1008 patients.[2][9][10]
Table 2: Effects of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model [3]
| Parameter | Control Group | HFD Model Group | HFD + this compound (200 mg/kg) |
| Serum ALT (U/L) | ~25 | ~150 | ~75 |
| Serum AST (U/L) | ~50 | ~200 | ~100 |
| Liver Total Cholesterol (CHO) (μmol/g) | ~5 | ~25 | ~15 |
| Liver Triglycerides (TG) (μmol/g) | ~20 | ~100 | ~60 |
Approximate values are derived from graphical representations in the cited literature and are for illustrative purposes.
Table 3: Effects of this compound in a T2DM-NAFLD Rat Model [6]
| Parameter | Control Group | T2DM-NAFLD Model Group | T2DM-NAFLD + this compound |
| Fasting Blood Glucose (FBG) | Decreased | Significantly Increased | Significantly Decreased |
| Serum TC | Decreased | Significantly Increased | Significantly Decreased |
| Serum TG | Decreased | Significantly Increased | Significantly Decreased |
| Serum IL-1β | Decreased | Significantly Increased | Significantly Decreased |
| Serum TNF-α | Decreased | Significantly Increased | Significantly Decreased |
Experimental Protocols
1. In Vivo High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol describes the induction of NAFLD/NASH in mice using a high-fat diet and subsequent treatment with this compound.[3][11]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard chow diet.
-
NAFLD Model Group: High-fat diet (HFD), typically providing 60% of calories from fat.
-
-
Induction Period: Mice are fed their respective diets for a period of 8 to 16 weeks to induce NAFLD/NASH.[3][5]
-
This compound Administration:
-
Outcome Measures:
-
Biochemical Analysis: Collect blood samples to measure serum levels of ALT, AST, TG, and TC using standard biochemical assay kits.[3]
-
Histopathology: Euthanize mice and collect liver tissues. Fix a portion of the liver in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Masson's trichrome staining can be used to evaluate fibrosis.[3][11]
-
Hepatic Lipid Content: Homogenize a portion of the liver tissue to measure total cholesterol and triglyceride levels.[3]
-
Gene and Protein Expression Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent RNA and protein extraction to analyze the expression of key signaling pathway components (e.g., MAPKs, NF-κB, PPARα) via RT-qPCR and Western blotting.[3][11]
-
2. In Vitro Free Fatty Acid (FFA)-Induced Hepatocyte Steatosis Model
This protocol details the induction of lipid accumulation in a human hepatocyte cell line and treatment with this compound.[1]
-
Cell Line: Human hepatocyte cell line, such as HepG2 or HL-7702.[1][5]
-
Induction of Steatosis:
-
Prepare a stock solution of free fatty acids (FFAs), typically a 2:1 mixture of oleic acid and palmitic acid, complexed with bovine serum albumin (BSA).
-
Culture cells to ~80% confluency.
-
Treat cells with the FFA mixture (e.g., 0.1 mM) for 24 hours to induce lipid accumulation.[1]
-
-
This compound Treatment:
-
Pre-treat cells with this compound at a non-toxic concentration (e.g., 2 µM, determined by MTT assay) for a specified period (e.g., 2 hours) before adding the FFA mixture.[1]
-
-
Outcome Measures:
-
Lipid Accumulation: Stain cells with Oil Red O to visualize intracellular lipid droplets. Quantify lipid accumulation by extracting the dye and measuring its absorbance.
-
Gene and Protein Expression Analysis: Lyse the cells to extract RNA and protein. Analyze the expression of genes and proteins related to lipid metabolism (e.g., PPARα, CES2, ACC, FAS) and inflammatory signaling (e.g., MAPKs, NF-κB) using RT-qPCR and Western blotting.[1][5]
-
Visualizations
Caption: Key signaling pathways modulated by this compound in NAFLD.
Caption: Workflow for in vivo evaluation of this compound in HFD-induced NAFLD.
Caption: Workflow for in vitro assessment of this compound in FFA-treated hepatocytes.
References
- 1. Frontiers | Combined Use of this compound and Berberine Alleviates Mouse Nonalcoholic Fatty Liver Disease [frontiersin.org]
- 2. Effect of this compound on blood biomarkers of NAFLD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound attenuates high fat diet-induced non-alcoholic fatty liver disease/non-alcoholic steatohepatitis through modulating multiple pathways in mice [frontiersin.org]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. This compound ameliorates nonalcoholic fatty liver disease in mice via inhibiting MAPKs and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Regulates Hepatic Gluconeogenesis in Rats with Type 2 Diabetes and Non-alcoholic Fatty Liver Disease by Inhibiting Inflammation [frontiersin.org]
- 7. This compound ameliorates advanced liver diseases in murine models via inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alleviates high-fat diet-induced hepatic ER stress- and autophagy-associated non-alcoholic fatty liver disease/non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on blood biomarkers of NAFLD: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. This compound attenuates high fat diet-induced non-alcoholic fatty liver disease/non-alcoholic steatohepatitis through modulating multiple pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclol for treating bile duct ligation (BDL) induced cholestatic liver fibrosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cholestatic liver diseases, characterized by impaired bile flow, can lead to chronic liver injury, inflammation, and fibrosis, ultimately progressing to cirrhosis and liver failure.[1][2][3][4] Bile duct ligation (BDL) in animal models is a widely used experimental procedure to mimic cholestatic liver injury and fibrosis in humans.[1][4] Bicyclol, a synthetic hepatoprotective and anti-inflammatory drug, has demonstrated significant therapeutic potential in mitigating BDL-induced cholestatic liver fibrosis.[5][6][7] This document provides a detailed overview of the application of this compound in this context, including its mechanism of action, experimental protocols, and key findings.
This compound has been shown to exert its protective effects through multiple mechanisms, including the inhibition of inflammatory signaling pathways, reduction of oxidative stress, and modulation of fibrogenic gene expression.[8][9][10] Studies have highlighted its ability to attenuate liver injury, reduce the proliferation of bile ducts, and suppress the deposition of extracellular matrix proteins, which are hallmarks of liver fibrosis.[1][4]
Mechanism of Action
This compound's therapeutic effects in BDL-induced cholestatic liver fibrosis are attributed to its influence on several key signaling pathways:
-
Inhibition of Pro-inflammatory Pathways: this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, a critical mediator of inflammation in the liver.[5][11] By downregulating this pathway, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating hepatic inflammation.
-
Modulation of the HMGB1/p62/Nrf2 Pathway: this compound can regulate the autophagy-mediated HMGB1/p62/Nrf2 pathway.[2][3] It decreases the extracellular release of High-Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern molecule, and activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][3] This dual action helps to mitigate oxidative stress and inflammation.
-
Regulation of Fibrogenic Gene Expression: A key aspect of this compound's anti-fibrotic effect is its ability to reverse the expression of genes involved in liver fibrosis.[1][6] This includes the downregulation of pro-fibrotic genes such as collagen 1a1 (Col1a1), transforming growth factor-beta 1 (TGF-β1), and alpha-smooth muscle actin (α-SMA), as well as the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on BDL-induced cholestatic liver fibrosis.
Table 1: Effect of this compound on Serum Biochemical Parameters in BDL Rats
| Parameter | Sham Group | BDL Group (PBS) | BDL Group (this compound - 100 mg/kg/day) | Reference |
| Alanine Aminotransferase (ALT) (U/L) | 38.5 ± 8.2 | 230.4 ± 69.6 | 127.7 ± 72.3 | [6] |
| Aspartate Aminotransferase (AST) (U/L) | 125.6 ± 25.3 | 1032.6 ± 165.8 | 696.8 ± 232.6 | [6] |
Table 2: Effect of this compound on Serum Biochemical Parameters in BDL Mice
| Parameter | Sham Group | BDL Group | BDL + this compound Group (100 mg/kg/day) | Reference |
| Alanine Aminotransferase (ALT) (U/L) | ~50 | ~250 | ~150 | [2] |
| Aspartate Aminotransferase (AST) (U/L) | ~100 | ~600 | ~400 | [2] |
| Alkaline Phosphatase (ALP) (U/L) | ~100 | ~500 | ~300 | [2] |
| Gamma-Glutamyl Transpeptidase (GGT) (U/L) | ~10 | ~80 | ~40 | [2] |
| Total Bile Acid (TBA) (µmol/L) | Not specified | Not specified | No significant change | [2] |
| Total Cholesterol (TC) (mmol/L) | Not specified | Not specified | No significant change | [2] |
Table 3: Effect of this compound on Liver Fibrosis Markers in BDL Rats
| Marker | BDL Group (PBS) | BDL Group (this compound - 100 mg/kg/day) | Method | Reference |
| Collagen 1a1 (mRNA) | Increased | Significantly Reduced | Microarray, RT-PCR | [1][6] |
| α-Smooth Muscle Actin (α-SMA) (protein) | Increased | Significantly Reduced | Western Blot | [1] |
| Transforming Growth Factor-β1 (TGF-β1) (protein) | Increased | Significantly Reduced | Western Blot | [1] |
| Matrix Metalloproteinase 2 (MMP2) (mRNA) | Increased | Significantly Reduced | Microarray, RT-PCR | [1] |
| Tissue Inhibitor of Metalloproteinases 2 (TIMP2) (mRNA) | Increased | Significantly Reduced | Microarray, RT-PCR | [1] |
| Hydroxyproline (µg/g wet liver) | ~1000 | ~600 | Colorimetric Assay | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the effects of this compound on BDL-induced cholestatic liver fibrosis.
Bile Duct Ligation (BDL) Animal Model
Objective: To induce cholestatic liver fibrosis in rodents.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
This compound (suspended in 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Vehicle control (0.5% CMC-Na)
Procedure:
-
Anesthetize the animals following approved institutional guidelines.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully separate the bile duct from the surrounding portal vein and hepatic artery.
-
Ligate the bile duct in two locations with 6-0 silk suture and transect the duct between the ligatures.
-
For sham-operated animals, expose the bile duct without ligation.[2][3]
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Administer this compound (e.g., 100 mg/kg body weight) or vehicle control orally once daily for the desired study duration (e.g., 14 days).[1][2][3]
Histological Analysis of Liver Fibrosis
Objective: To visualize and quantify the extent of liver fibrosis.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain
-
Microscope
Procedure:
-
At the end of the treatment period, euthanize the animals and collect liver tissues.
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
For general morphology, stain with H&E to observe inflammation, necrosis, and bile duct proliferation.[1]
-
For specific visualization of collagen fibers, stain with Sirius Red.[1]
-
Examine the stained sections under a microscope and quantify the fibrotic area using image analysis software.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of fibrogenic genes.
Materials:
-
TRIzol reagent (or other RNA extraction kit)
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for Col1a1, α-SMA, TGF-β1)
-
qRT-PCR instrument
Procedure:
-
Homogenize frozen liver tissue in TRIzol reagent to extract total RNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
Objective: To determine the protein levels of key signaling and fibrotic markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against α-SMA, TGF-β1, p-STAT3, Nrf2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize frozen liver tissue in RIPA buffer to extract total protein.
-
Determine the protein concentration using the BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: Experimental workflow for studying this compound's effect on BDL-induced liver fibrosis.
Caption: Key signaling pathways modulated by this compound in cholestatic liver fibrosis.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for the treatment of cholestatic liver fibrosis. Its multifaceted mechanism of action, targeting key inflammatory, oxidative stress, and fibrogenic pathways, provides a strong rationale for its clinical investigation. The experimental protocols and data presented in this application note offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound in liver diseases.
References
- 1. Protective effect of this compound against bile duct ligation-induced hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Signs of BDL-Induced Cholestasis by Regulating Bile Acids and Autophagy-Mediated HMGB1/p62/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Alleviates Signs of BDL-Induced Cholestasis by Regulating Bile Acids and Autophagy-Mediated HMGB1/p62/Nrf2 Pathway [frontiersin.org]
- 4. wjgnet.com [wjgnet.com]
- 5. This compound ameliorates advanced liver diseases in murine models via inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound against bile duct ligation-induced hepatic fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. researchgate.net [researchgate.net]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Metabolism Assays of Bicyclol Using Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclol is a synthetic anti-hepatitis drug used clinically for the treatment of chronic viral hepatitis and other liver diseases. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. These application notes provide a detailed overview and experimental protocols for conducting in vitro metabolism studies of this compound using liver microsomes. The primary focus is on metabolic stability and cytochrome P450 (CYP) inhibition assays, which are fundamental in preclinical drug development.
Metabolic Stability of this compound in Liver Microsomes
The metabolic stability assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. This assay provides an estimate of the intrinsic clearance (CLint) of the compound.
Key Metabolic Pathways
In vitro studies have shown that this compound undergoes several metabolic transformations in liver microsomes. The major metabolic pathways include demethylenation, demethylation, and glucuronidation.[1] The primary enzymes responsible for the bioactivation of this compound are CYP3A4 and CYP2C19.[1] In glutathione (GSH)-supplemented liver microsomes, GSH conjugates have also been identified, suggesting the formation of reactive intermediates.[1]
Experimental Protocol: Metabolic Stability Assay
This protocol outlines the steps to assess the metabolic stability of this compound in human or rat liver microsomes.
Materials:
-
This compound
-
Pooled human or rat liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Thaw the liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsomal suspension to the wells of a 96-well plate.
-
Add the this compound working solution to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the remaining concentration of this compound at each time point. The analytical method should be validated for linearity, accuracy, and precision.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Data Presentation: Metabolic Stability of this compound
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Km (µM) | Data not available | Data not available |
| Vmax (pmol/min/mg protein) | Data not available | Data not available |
| CLint (µL/min/mg protein) | Data not available | Data not available |
| t½ (min) | Data not available | Data not available |
Data in this table is for illustrative purposes. Actual values need to be determined experimentally.
Cytochrome P450 Inhibition Assay for this compound
This assay evaluates the potential of this compound to inhibit the activity of major CYP isoforms. Inhibition of these enzymes can lead to drug-drug interactions when this compound is co-administered with other drugs that are substrates for the same enzymes.
Major CYP Isoforms Involved in this compound Metabolism
Studies have identified CYP3A4 and CYP2C19 as the primary enzymes responsible for the metabolism of this compound.[1] Ketoconazole, a potent inhibitor of CYP3A, has been shown to strongly inhibit (>90%) the metabolism of this compound in liver microsomes.
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for specific CYP isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Specific CYP probe substrates (e.g., midazolam for CYP3A4, S-mephenytoin for CYP2C19)
-
Specific positive control inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19)
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Prepare working solutions of the CYP probe substrates and positive control inhibitors.
-
-
Incubation:
-
Add liver microsomes, potassium phosphate buffer, and the this compound serial dilutions (or positive control inhibitor or vehicle control) to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the specific CYP probe substrate to the wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time that ensures the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and LC-MS/MS Analysis:
-
Process the samples as described in the metabolic stability assay.
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of the enzyme activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Data Presentation: CYP and Transporter Inhibition by this compound
| Enzyme/Transporter | Substrate/Probe | IC50 (µM) | Inhibition Potency |
| CYP3A4 | Midazolam | Data not available | - |
| CYP2C19 | S-mephenytoin | Data not available | - |
| BCRP | - | 8.5 | Strong |
| OCT2 | - | 76.2 | Marginal |
| P-gp | - | 123 | Weak |
Data for BCRP, OCT2, and P-gp are from published studies. CYP inhibition data needs to be experimentally determined.
Visualizations
Metabolic Stability Assay Workflow
References
Application Notes: Bicyclol in Preclinical Hepatocellular Carcinoma (HCC) Research
Introduction
Bicyclol is a synthetic anti-hepatitis drug that has demonstrated significant potential in preclinical research as a therapeutic and chemopreventive agent for hepatocellular carcinoma (HCC).[1][2] As a compound known for its hepatoprotective and anti-inflammatory properties, this compound's anticancer activities are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.[3][4] These notes provide an overview of this compound's application in HCC research, summarizing its effects and detailing protocols for its use in both in vitro and in vivo models.
Mechanism of Action
Preclinical studies have elucidated that this compound exerts its anti-HCC effects by targeting multiple critical signaling cascades. Primarily, it inhibits cell proliferation by inducing cell cycle arrest and autophagy through the suppression of the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[1][5] Additionally, this compound has been shown to ameliorate inflammation-driven liver diseases, including HCC, by inhibiting the IL-6/STAT3 signaling pathway.[6][7]
Caption: this compound's inhibition of PI3K/AKT and Ras/ERK pathways in HCC cells.
Caption: this compound's inhibition of the pro-inflammatory IL-6/STAT3 pathway.
In Vitro Applications & Protocols
This compound has been shown to effectively inhibit the proliferation of human HCC cell lines, such as HepG2, in a dose- and time-dependent manner, while exhibiting minimal toxicity to normal liver cells.[1][8] The primary effects observed are cell cycle arrest at the G1 phase and the induction of autophagy.[1]
Table 1: Summary of this compound's In Vitro Effects on HCC Cells
| Parameter | Cell Line | Concentration Range | Key Findings | Reference |
| Cell Proliferation | HepG2 | 50 - 500 µM | Dose- and time-dependent inhibition. 39.1% cell viability at 500 µM after 48h. | [1] |
| IC₅₀ | HepG2 | 0.30 mM (300 µM) | Calculated after 48 hours of treatment. | [1] |
| Cell Cycle | HepG2 | Not specified | Induces cell cycle arrest at the G1 phase. | [1][5] |
| Apoptosis | HepG2 | Not specified | Does not significantly induce apoptosis or necrosis. | [1] |
| Autophagy | HepG2 | Not specified | Induces autophagy. | [1][5] |
| Protein Expression | HepG2 | Not specified | Down-regulates p-Akt, p-ERK, cyclin D1, cyclin E2, CDK2, CDK4, p-Rb, and p-mTOR. | [1][5] |
Protocol 1: Cell Proliferation Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of HCC cells.
Materials:
-
HepG2 cells (or other HCC cell line)
-
DMEM medium with 10% FBS
-
This compound (powder, to be dissolved in DMSO)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound (e.g., 50, 100, 200, 500 µM) in culture medium. The final DMSO concentration should not exceed 0.25%.[1] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control group (medium with DMSO only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the method to analyze cell cycle distribution following this compound treatment.
Materials:
-
Treated and control cells from culture
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture and treat HepG2 cells with the desired concentration of this compound for 48 hours.
-
Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Applications & Protocols
This compound demonstrates significant chemopreventive potential in animal models of HCC, reducing the incidence of liver tumors and improving liver function markers.[2]
Table 2: Summary of this compound's In Vivo Chemopreventive Effects
| Parameter | Animal Model | This compound Dosage | Key Findings | Reference |
| Tumor Incidence | DEN/PB-induced mice | 200 mg/kg (oral) | No HCC or hepatoma formation at week 20, compared to 33.3% HCC and 55.6% hepatoma in the DEN/PB group. | [2] |
| Tumor Incidence | DEN/PB-induced mice | 200 mg/kg (oral) | At 10 weeks post-treatment, no HCC was observed, while the DEN/PB group had 50% HCC and 100% hepatoma. | [2] |
| Serum Markers | DEN/PB-induced mice | 100, 200 mg/kg | Significantly reduced the elevated serum levels of ALT, ALP, and α-fetal protein (AFP). | [2] |
| Cell Proliferation | DEN/PB-induced mice | 100, 200 mg/kg | Decreased the expression of proliferating cell nuclear antigen (PCNA) in liver tissue. | [2] |
Protocol 3: DEN/PB-Induced Hepatocarcinogenesis Mouse Model
This protocol describes a two-stage model to evaluate the chemopreventive effects of this compound.[2]
Caption: Experimental workflow for the in vivo evaluation of this compound.
Materials:
-
Male ICR mice (or other suitable strain)
-
Diethylnitrosamine (DEN)
-
Phenobarbital (PB)
-
This compound
-
Standard laboratory animal diet and housing
Procedure:
-
Acclimatization: Allow mice to acclimate to laboratory conditions for one week.
-
Initiation:
-
For the chemoprevention groups, administer this compound orally (e.g., 100 or 200 mg/kg) daily for one week prior to DEN injection.[2]
-
Administer a single intraperitoneal (i.p.) injection of DEN (dissolved in saline) to initiate hepatocarcinogenesis.
-
-
Promotion:
-
Two weeks after DEN injection, begin the promotion phase by adding Phenobarbital (PB) to the drinking water.
-
Continue this compound administration concurrently for the duration of the study.
-
-
Monitoring: Monitor the animals' body weight and general health throughout the experiment.
-
Termination: Euthanize the animals at predetermined endpoints (e.g., week 20 or week 30).[2]
-
Sample Collection: Collect blood via cardiac puncture for serum analysis (ALT, ALP, AFP). Perfuse and collect the liver.
-
Analysis:
-
Weigh the livers and count visible surface tumors.
-
Fix liver tissue in formalin for histopathological examination (H&E staining).
-
Perform immunohistochemistry for proliferation markers like PCNA and AFP.[2]
-
This compound presents a promising profile as an anti-HCC agent for preclinical investigation. Its mechanisms of action, centered on the inhibition of key growth and inflammatory pathways, are well-defined. The provided data and protocols offer a solid foundation for researchers to explore its therapeutic and chemopreventive efficacy in hepatocellular carcinoma.
References
- 1. This compound induces cell cycle arrest and autophagy in HepG2 human hepatocellular carcinoma cells through the PI3K/AKT and Ras/Raf/MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antihepatitis drug, this compound, prevents liver carcinogenesis in diethylnitrosamine-initiated and phenobarbital-promoted mice tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces cell cycle arrest and autophagy in HepG2 human hepatocellular carcinoma cells through the PI3K/AKT and Ras/Raf/MEK/ERK pathways | springermedicine.com [springermedicine.com]
- 6. This compound ameliorates advanced liver diseases in murine models via inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cell cycle arrest and autophagy in HepG2 human hepatocellular carcinoma cells through the PI3K/AKT and Ras/Raf/MEK/ERK pathways | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Technical Support Center: Bicyclol Preclinical Drug Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Bicyclol in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and which cytochrome P450 (CYP) enzymes are involved?
A1: this compound is primarily metabolized by the cytochrome P450 system. In preclinical models, it has been identified as a substrate for CYP3A and CYP2E1.[1][2] Studies using human recombinant CYP enzymes have shown that CYP3A4 and CYP2C19 are the major enzymes responsible for the bioactivation of this compound.[3] The main metabolic pathways include demethylenation and demethylation, as well as glucuronidation.[3]
Q2: What are the known drug-drug interactions of this compound in preclinical models?
A2: Preclinical studies have investigated this compound's interaction with several co-administered drugs. In rat and human liver microsomes, interactions have been observed with pioglitazone, fenofibrate, tacrolimus, and cyclosporin A.[4] this compound has also been shown to inhibit the metabolism of pioglitazone and atorvastatin in these in vitro systems.[4] However, in vivo studies in rats did not show significant pharmacokinetic interactions between this compound and pioglitazone after single or multiple oral administrations.[1][4]
Q3: Can this compound affect the expression and activity of CYP enzymes?
A3: Yes, this compound has been shown to modulate the activity and expression of several CYP450 isoforms in rats, particularly in models of liver injury. For instance, in rats that underwent partial hepatectomy, this compound pretreatment helped to ameliorate the decrease in the activity of CYP2C6, CYP2C11, and CYP3A1/2, and upregulated the mRNA and protein expression of CYP3A1 and CYP2E1.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro this compound metabolism inhibition studies.
-
Potential Cause: Variability in the concentration of the co-administered drug or this compound.
-
Troubleshooting Steps:
-
Ensure accurate and consistent preparation of stock solutions and dilutions for all compounds.
-
Verify the final concentrations in the incubation mixture using analytical methods like LC-MS/MS.
-
Refer to published studies for clinically relevant concentration ranges of the co-administered drugs to ensure the experimental concentrations are appropriate.[4]
-
-
Potential Cause: Differences in pre-incubation and co-incubation conditions.
-
Troubleshooting Steps:
-
Standardize the pre-incubation time for microsomes with the test compound before the addition of this compound. Some interactions are more pronounced with pre-incubation.[4]
-
Ensure consistent incubation times, temperature, and shaking speeds for all experimental runs.
-
Issue 2: Discrepancy between in vitro and in vivo drug interaction results.
-
Potential Cause: The inhibitory concentrations observed in vitro may not be reached in vivo.
-
Troubleshooting Steps:
-
Measure the plasma concentrations of both this compound and the co-administered drug in your in vivo model to confirm if they reach the levels that showed interaction in vitro.[1]
-
Consider that the maximum inhibition rate observed in vitro might not be sufficient to cause a significant in vivo effect. For example, some studies note that if the maximum inhibition is below 50%, a clinically significant interaction is less likely.[1]
-
-
Potential Cause: Involvement of other metabolic pathways or transporters in vivo.
-
Troubleshooting Steps:
-
Investigate the role of drug transporters in the disposition of this compound and the co-administered drug.
-
Analyze for metabolites other than those formed by the inhibited CYP enzyme to see if alternative metabolic pathways are compensating in vivo.
-
Data Presentation
Table 1: Effect of Co-administered Drugs on this compound Metabolism in Rat and Human Liver Microsomes
| Co-administered Drug | Preclinical Model | Effect on this compound Metabolism | Inhibition (%) |
| Pioglitazone | Rat Liver Microsomes | Significant inhibition (pre-incubation) | 44.8% |
| Fenofibrate | Rat Liver Microsomes | Significant inhibition (pre-incubation) | 35.5% |
| Tacrolimus | Human Liver Microsomes | Significant inhibition (pre-incubation) | 26.1% |
| Tacrolimus | Human Liver Microsomes | Significant inhibition (co-incubation) | 23.9% |
| Cyclosporin A | Human Liver Microsomes | Significant inhibition (pre-incubation) | 20.2% |
Data sourced from a study by Yang et al.[1][4]
Table 2: Effect of this compound on the Metabolism of Co-administered Drugs in Rat and Human Liver Microsomes
| Co-administered Drug | Preclinical Model | Effect on Drug Metabolism | Inhibition (%) |
| Pioglitazone | Rat Liver Microsomes | Significant inhibition of depletion rate (pre-incubation) | 34.1% |
| Pioglitazone | Rat Liver Microsomes | Significant inhibition of depletion rate (co-incubation) | 27.1% |
| Atorvastatin | Rat & Human Liver Microsomes | Inhibition of para- and ortho-hydroxy atorvastatin formation | 20.6 - 36.2% |
Data sourced from a study by Yang et al.[1][4]
Experimental Protocols
Key Experiment: In Vitro Metabolism of this compound in Liver Microsomes
Objective: To evaluate the potential inhibitory effect of a co-administered drug on the metabolism of this compound.
Methodology:
-
Microsome Preparation: Rat or human liver microsomes are prepared and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Incubation Mixture: Prepare a final incubation mixture containing:
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
This compound (at a concentration near its Km, if known)
-
Co-administered drug (at various concentrations)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
-
Incubation Conditions:
-
Pre-incubation: Pre-incubate the microsomes with the co-administered drug for a defined period (e.g., 15 minutes) at 37°C before adding this compound.
-
Co-incubation: Add this compound and the co-administered drug to the microsome mixture simultaneously.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C in a shaking water bath.
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percentage of this compound metabolism inhibited by the co-administered drug compared to a control incubation without the inhibitor.
Visualizations
Caption: Metabolic pathways of this compound in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of this compound in liver diseases: Lessons from a synthetic drug based on herbal derivative in traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on the in vitro metabolism of this compound using liver microsomes, hepatocytes and human recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of this compound on the activity and expression of CYP450 enzymes of rats after partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclol Application in Hepatocyte Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bicyclol in hepatocyte cell culture assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in hepatocyte cell culture?
A1: The optimal concentration of this compound is assay-dependent. For initial experiments, a dose-response study is recommended. However, based on published data, the following ranges can be used as a starting point:
| Assay Type | Hepatocyte Type | Recommended Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT, MTS) | HepG2 | 50 - 500 µM | 24 - 48 hours |
| Primary Rat Hepatocytes | 100 - 1000 µM | 3 hours | |
| Hepatoprotection | Human HL-7702 | 40 - 80 µM | 1 hour |
| Anti-inflammatory | Human HL-7702 | 40 - 80 µM | 1 hour |
| CYP450 Induction | Rat Hepatocytes | Up to 300 mg/kg (in vivo) | Pre-treatment |
Q2: What is the mechanism of action of this compound in hepatocytes?
A2: this compound exerts its hepatoprotective effects through a multi-faceted mechanism. It is known to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.[1][2] Additionally, it exhibits anti-inflammatory effects by inhibiting signaling pathways such as NF-κB and MAPK.[1][3][4][5] this compound can also modulate the PI3K/AKT pathway and induce heat shock proteins (HSPs), which play a role in cell survival and protection against apoptosis.[6][7]
Q3: Is this compound cytotoxic to hepatocytes?
A3: At high concentrations, this compound can exhibit cytotoxic effects. For instance, in Chinese hamster lung (CHL) cells, the IC50 for cell growth inhibition was found to be 200 µg/mL.[8] In HepG2 cells, a concentration of 500 µM for 48 hours significantly reduced cell viability.[6] It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
Q4: Can this compound affect cytochrome P450 (CYP) enzyme activity?
A4: Yes, this compound has been shown to modulate the activity and expression of CYP450 enzymes. Studies in rats have indicated that this compound can attenuate the reduction of CYP2C6 and CYP2C11 activity and up-regulate the expression of CYP3A1 and CYP2E1.[9] The primary enzymes responsible for this compound metabolism are CYP3A4 and CYP2C19.[10]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Low Viability After this compound Treatment
-
Possible Cause: The this compound concentration is too high, leading to cytotoxicity.
-
Solution:
-
Perform a dose-response experiment to determine the IC50 of this compound for your specific hepatocyte cell line.
-
Start with a lower concentration range based on the recommendations in the FAQ section.
-
Ensure the solvent (e.g., DMSO) concentration is not exceeding 0.1% in the final culture medium, as the solvent itself can be toxic.
-
Issue 2: No Observable Hepatoprotective or Anti-inflammatory Effect
-
Possible Cause: The this compound concentration is too low to elicit a biological response.
-
Solution:
-
Gradually increase the concentration of this compound in your experiments.
-
Verify the activity of your this compound stock solution.
-
Ensure that the timing of this compound pre-treatment is appropriate for your experimental model of liver injury.
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in cell culture conditions or experimental procedures.
-
Solution:
-
Standardize all cell culture parameters, including cell seeding density, media composition, and incubation times.
-
Prepare fresh this compound working solutions for each experiment from a validated stock solution.
-
Ensure consistent timing and execution of all experimental steps.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on hepatocyte viability.
-
Cell Seeding: Seed hepatocytes in a 96-well plate at an optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assay (LDH Release Assay)
This protocol measures lactate dehydrogenase (LDH) released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Caption: A generalized workflow for in vitro hepatocyte assays involving this compound treatment.
Caption: this compound inhibits the ROS-mediated activation of MAPK and NF-κB signaling pathways.
Caption: this compound promotes hepatocyte survival by activating the PI3K/Akt pathway and inducing HSPs.
References
- 1. This compound Attenuates Liver Inflammation Induced by Infection of Hepatitis C Virus via Repressing ROS-Mediated Activation of MAPK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates high fat diet-induced non-alcoholic fatty liver disease/non-alcoholic steatohepatitis through modulating multiple pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates pro-inflammatory cytokine and chemokine productions in CpG-DNA-stimulated L02 hepatocytes by inhibiting p65-NF-kappaB and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates nonalcoholic fatty liver disease in mice via inhibiting MAPKs and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and autophagy in HepG2 human hepatocellular carcinoma cells through the PI3K/AKT and Ras/Raf/MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects HepG2 cells against D-galactosamine-induced apoptosis through inducing heat shock protein 27 and mitochondria associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of novel anti-hepatitis drug this compound: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the activity and expression of CYP450 enzymes of rats after partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation on the in vitro metabolism of this compound using liver microsomes, hepatocytes and human recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclol Technical Support Center: Stability, Storage, and Experimental Guidance
Welcome to the Bicyclol Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of this compound for laboratory use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Stability and Storage
Proper storage and handling of this compound are critical to ensure its stability and the reproducibility of your experimental results.
What are the recommended storage conditions for this compound?
To maintain the integrity of this compound, it is essential to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data compiled from supplier recommendations.[1]
What are the primary factors that can affect this compound's stability?
Like many chemical compounds, the stability of this compound can be influenced by several environmental factors:
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[2] It is crucial to store this compound at the recommended low temperatures to minimize degradation.
-
pH: this compound has been found to be more stable under weakly alkaline conditions. Acidic conditions may lead to degradation.[3]
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Light: Exposure to UV and visible light can cause photodegradation of chemical compounds.[2] It is recommended to store this compound, both in powder form and in solution, protected from light.
-
Hydrolysis: Forced degradation studies have shown that this compound can undergo hydrolysis, particularly at the methylenedioxy group. This suggests that exposure to moisture should be minimized.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for in vitro experiments?
This compound is known to have poor water solubility.[4] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Here is a general procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex or sonicate the solution to ensure complete dissolution. Gentle warming to 37°C can also aid in solubilization if necessary.
-
For use in cell culture, dilute the DMSO stock solution into your culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting tips:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the Solvent Concentration: If your experimental design allows, a slightly higher final concentration of the co-solvent (like DMSO) might keep this compound in solution. However, always be mindful of the solvent's potential effects on your experimental system.
-
Use a Surfactant or Co-solvent: For in vivo preparations, formulations often include co-solvents and surfactants like PEG300 and Tween-80 to improve solubility.[1]
-
Sonication: Brief sonication of the final diluted solution can sometimes help to redissolve small amounts of precipitate.
Q3: What are the typical dosages of this compound used in animal studies?
The dosage of this compound in animal studies can vary depending on the model and the intended effect. However, a review of the literature provides some common ranges for oral administration in rodents:
-
Hepatoprotective Effects: Dosages often range from 100 to 300 mg/kg.[5]
-
Toxicity Studies: Acute toxicity studies have used doses up to 5 g/kg without observing mortality.[6] Sub-acute and chronic toxicity studies have employed doses in the range of 150-600 mg/kg.[6]
It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure this compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh solutions for each experiment if possible. |
| Low oral bioavailability in animal studies | Poor solubility and absorption of this compound. | Prepare an optimized formulation for oral gavage using co-solvents and surfactants (see protocol below). Microemulsion formulations have been shown to significantly increase oral bioavailability.[4] |
| Unexpected cellular toxicity in vitro | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Perform a vehicle control experiment to assess the effect of the solvent alone. |
| Difficulty dissolving this compound powder | Inappropriate solvent or insufficient mixing. | Use DMSO for stock solutions. Utilize vortexing and sonication to aid dissolution. Gentle warming can also be effective. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., for a 100 mM stock solution of this compound with a molecular weight of 390.34 g/mol , dissolve 39.03 mg in 1 mL of DMSO).
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube for short intervals in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Formulation for Oral Gavage in Rodents
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
This protocol is adapted from a commonly used formulation for poorly soluble compounds.[1]
-
Weigh the required amount of this compound for the desired dosing concentration and number of animals.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the this compound powder in the DMSO.
-
Gradually add the PEG300 to the this compound-DMSO mixture while vortexing.
-
Add the Tween-80 and continue to vortex.
-
Finally, add the saline to the mixture and vortex until a clear, homogenous solution is formed.
-
This formulation should be prepared fresh before administration.
This compound Signaling Pathways
This compound exerts its hepatoprotective effects through the modulation of several key signaling pathways. Below are diagrams illustrating two of these pathways.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: this compound's regulation of the AMPK/mTOR pathway to promote autophagy.
References
- 1. Frontiers | this compound Attenuates Liver Inflammation Induced by Infection of Hepatitis C Virus via Repressing ROS-Mediated Activation of MAPK/NF-κB Signaling Pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of novel anti-hepatitis drug this compound: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
Bicyclol High-Dose Toxicity in Rodents: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the high-dose toxicity assessment of Bicyclol in rodents. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the acute oral toxicity of this compound in rodents?
A1: Preclinical studies have demonstrated that this compound has a very low acute oral toxicity in both mice and rats. The oral lethal dose 50 (LD50) was found to be greater than 5 g/kg body weight in both species.[1][2] In these studies, oral administration of this compound at doses of 3 g/kg and 5 g/kg to Kunming strain mice and 5 g/kg to Wistar rats did not result in any mortality or observable clinical symptoms of toxicity within a 7-day observation period.[1][3] Gross necropsy of the animals at the end of the observation period revealed no abnormal changes in the main organs.[1]
Q2: What are the effects of sub-acute high-dose administration of this compound in rats?
A2: In a 14-day sub-acute toxicity study, Wistar rats were administered this compound orally at doses of 150, 300, and 600 mg/kg once daily. The results indicated no noticeable alterations in the general behavior of the animals. Furthermore, a comprehensive analysis of blood biochemical markers, as well as blood and urine parameters, showed that all values remained within the normal range.[1][3]
Q3: Has chronic high-dose toxicity of this compound been evaluated in rats?
A3: Yes, a 6-month chronic toxicity study was conducted in Wistar rats with daily oral administration of this compound at doses of 150, 300, and 600 mg/kg. The study concluded that this compound has no detectable chronic toxicity.[1][2] Observations included general behavior, body weight, food intake, blood picture, blood biochemical markers, and pathological examination of main organs. While some minor variations in certain parameters were noted, there were no significant toxic effects or pathological changes observed in the main organs.[1]
Q4: Is there any evidence of genotoxicity or teratogenicity with high-dose this compound?
A4: No, comprehensive testing has shown no evidence of mutagenicity or teratogenicity for this compound.[1][2] The mutagenicity assessments included the Ames test, a chromosome aberration test in Chinese Hamster Lung (CHL) cells, and a micronucleus test in mice, all of which yielded negative results.[1] The teratogenicity study, conducted in pregnant Wistar rats at doses of 0.2 and 1.0 g/kg, also showed no adverse effects.[1]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their high-dose this compound toxicity experiments.
Issue 1: Unexpected Animal Mortality at High Doses
-
Possible Cause: While the reported LD50 of this compound is very high (>5 g/kg), unexpected mortality could be due to procedural errors rather than the inherent toxicity of the compound.
-
Troubleshooting Steps:
-
Verify Gavage Technique: Improper oral gavage technique can lead to esophageal or tracheal injury. Ensure that personnel are adequately trained and that the gavage needle size is appropriate for the animal's weight and age.
-
Check Vehicle and Formulation: The vehicle used to dissolve or suspend this compound could have its own toxicity. Ensure the vehicle is well-tolerated at the administered volume. Also, verify the stability and homogeneity of the this compound formulation.
-
Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to stress and the effects of high-dose administration. Ensure all animals are healthy and properly acclimated before starting the experiment.
-
Issue 2: Inconsistent or Unexplained Fluctuations in Biochemical Markers
-
Possible Cause: Minor, statistically insignificant variations in blood biochemical markers have been reported in chronic toxicity studies with this compound.[1] However, significant and inconsistent fluctuations may point to other factors.
-
Troubleshooting Steps:
-
Standardize Blood Collection: The timing of blood collection and the fasting state of the animals can significantly impact biochemical parameters. Standardize these procedures across all groups and time points.
-
Review Animal Handling Procedures: Stress from handling can influence some blood markers. Ensure consistent and gentle handling of the animals.
-
Analyze for Contaminants: Contamination of the test substance or feed could potentially lead to unexpected biochemical changes.
-
Data Presentation
The following tables summarize the quantitative data from the 6-month chronic toxicity study of this compound in Wistar rats.
Table 1: Effect of 6-Month this compound Administration on Blood Picture in Wistar Rats (Mean ± SD)
| Parameter | Control | 150 mg/kg | 300 mg/kg | 600 mg/kg |
| Male | ||||
| WBC (x10^9/L) | 12.3 ± 4.2 | 11.8 ± 3.9 | 12.7 ± 1.5 | 10.8 ± 4.4 |
| RBC (x10^12/L) | 6.3 ± 0.8 | 6.4 ± 0.5 | 6.3 ± 0.7 | 6.2 ± 0.8 |
| HGB (g/L) | 15.1 ± 1.5 | 15.4 ± 1.1 | 15.3 ± 1.5 | 14.7 ± 1.5 |
| PLT (x10^9/L) | 716 ± 76 | 732 ± 115 | 832 ± 82 | 562 ± 273 |
| Female | ||||
| WBC (x10^9/L) | 6.7 ± 2.2 | 7.0 ± 2.1 | 6.9 ± 2.3 | 7.8 ± 3.4 |
| RBC (x10^12/L) | 6.2 ± 0.4 | 6.4 ± 0.3 | 6.3 ± 0.3 | 6.4 ± 0.5 |
| HGB (g/L) | 14.8 ± 0.9 | 15.2 ± 0.8 | 15.1 ± 0.8 | 15.3 ± 1.1 |
| PLT (x10^9/L) | 734 ± 117 | 785 ± 121 | 813 ± 153 | 773 ± 130 |
Data adapted from a preclinical toxicity study of this compound.[1]
Table 2: Effect of 6-Month this compound Administration on Blood Biochemical Markers in Wistar Rats (Mean ± SD)
| Parameter | Control | 150 mg/kg | 300 mg/kg | 600 mg/kg |
| Male | ||||
| ALT (U/L) | 39 ± 11 | 42 ± 10 | 41 ± 13 | 40 ± 12 |
| AST (U/L) | 118 ± 23 | 125 ± 20 | 120 ± 25 | 115 ± 18 |
| TP (g/L) | 65 ± 5 | 67 ± 4 | 66 ± 6 | 64 ± 5 |
| ALB (g/L) | 35 ± 3 | 36 ± 2 | 35 ± 3 | 34 ± 3 |
| BUN (mmol/L) | 6.8 ± 1.2 | 7.0 ± 1.5 | 6.9 ± 1.3 | 6.5 ± 1.1 |
| CREA (µmol/L) | 45 ± 8 | 47 ± 7 | 46 ± 9 | 44 ± 6 |
| Female | ||||
| ALT (U/L) | 35 ± 9 | 38 ± 11 | 37 ± 10 | 36 ± 8 |
| AST (U/L) | 110 ± 20 | 115 ± 18 | 112 ± 22 | 108 ± 15 |
| TP (g/L) | 68 ± 6 | 70 ± 5 | 69 ± 7 | 67 ± 6 |
| ALB (g/L) | 38 ± 4 | 39 ± 3 | 38 ± 4 | 37 ± 3 |
| BUN (mmol/L) | 6.5 ± 1.1 | 6.8 ± 1.3 | 6.6 ± 1.2 | 6.3 ± 1.0 |
| CREA (µmol/L) | 42 ± 7 | 44 ± 6 | 43 ± 8 | 41 ± 5 |
Data adapted from a preclinical toxicity study of this compound.[1]
Table 3: Effect of 6-Month this compound Administration on Organ Weights in Wistar Rats (mg/100g Body Weight, Mean ± SD)
| Organ | Control | 150 mg/kg | 300 mg/kg | 600 mg/kg |
| Male | ||||
| Heart | 308 ± 38 | 300 ± 42 | 310 ± 74 | 360 ± 70 |
| Liver | 2960 ± 310 | 3120 ± 610 | 3200 ± 810 | 3300 ± 700 |
| Spleen | 180 ± 40 | 190 ± 50 | 200 ± 60 | 210 ± 70 |
| Kidney | 780 ± 120 | 800 ± 150 | 810 ± 160 | 820 ± 170 |
| Testis | 1200 ± 150 | 1210 ± 160 | 1220 ± 170 | 1230 ± 180 |
| Female | ||||
| Heart | 280 ± 35 | 290 ± 40 | 300 ± 70 | 310 ± 65 |
| Liver | 2850 ± 300 | 2950 ± 550 | 3050 ± 750 | 3150 ± 650 |
| Spleen | 170 ± 35 | 180 ± 45 | 190 ± 55 | 200 ± 65 |
| Kidney | 750 ± 110 | 770 ± 140 | 780 ± 150 | 790 ± 160 |
| Uterus | 173 ± 50 | 147 ± 48 | 163 ± 31 | 158 ± 57 |
Data adapted from a preclinical toxicity study of this compound.[1]
Experimental Protocols
1. Acute Oral Toxicity Study
-
Animal Model: Kunming strain mice and Wistar rats.
-
Dosage: 3 g/kg and 5 g/kg body weight.
-
Administration: Single oral gavage.
-
Observation Period: 7 days.
-
Parameters Observed: Clinical signs of toxicity, mortality, and gross necropsy at the end of the study.
2. Sub-acute and Chronic Oral Toxicity Studies
-
Animal Model: Wistar rats.
-
Dosage: 150, 300, and 600 mg/kg body weight.
-
Administration: Daily oral gavage.
-
Duration: 14 days for sub-acute and 6 months for chronic studies.
-
Parameters Observed: General behavior, body weight, food and water consumption, hematology, blood biochemistry, urinalysis, and histopathology of major organs.
3. Genotoxicity Assays
-
Ames Test: Conducted to assess point mutations in Salmonella typhimurium strains.
-
Chromosome Aberration Test: Performed on Chinese Hamster Lung (CHL) cells to evaluate chromosomal damage.
-
Micronucleus Test: Conducted in mice to assess chromosomal damage or damage to the mitotic apparatus.
Visualizations
Caption: High-level experimental workflow for this compound toxicity assessment.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Determining the dose-response relationship of Bicyclol in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the dose-response relationship of Bicyclol in vitro. It includes troubleshooting guides and frequently asked questions to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound exerts its hepatoprotective effects through a multi-faceted approach. Its primary mechanisms include scavenging free radicals, protecting against lipid peroxidation, and preserving the integrity of hepatocyte membranes and mitochondrial function.[1][2] It also possesses anti-inflammatory, anti-apoptotic, and antiviral properties.[3]
Q2: Which signaling pathways are modulated by this compound in vitro?
A2: this compound has been shown to modulate several key signaling pathways. It inhibits the activation of MAPKs and NF-κB signaling pathways, which are involved in inflammatory responses.[4] Additionally, this compound can induce autophagy and regulate the p62-Nrf2-Keap1 axis, contributing to its protective effects against hepatotoxicity.[5] In the context of viral hepatitis, this compound can repress the ROS-mediated activation of the MAPK/NF-κB signaling pathway.[6][7] It has also been shown to induce the expression of hepatic heat shock proteins (HSP27 and HSP70).[2]
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The effective concentration of this compound in vitro can vary depending on the cell type and the specific endpoint being measured. For instance, in human hepatocyte HL-7702 cells, concentrations of 40 and 80 μM have been used to inhibit inflammatory responses.[8] In L02 hepatocytes, concentrations ranging from 0.01 mM to 0.5 mM have been shown to inhibit cytokine and chemokine secretion.[9] For anti-HCV activity in Huh7.5 cells, a statistically significant effect was observed at 10 µmol/L.[10]
Q4: Is this compound cytotoxic at higher concentrations?
A4: While this compound is generally considered safe, like any compound, it may exhibit cytotoxicity at very high concentrations. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental conditions before proceeding with dose-response studies.
Q5: How should I prepare this compound for in vitro experiments?
A5: this compound is a white powder.[11] For in vitro assays, it is typically dissolved in a suitable solvent like DMSO to create a stock solution.[8] Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is minimal and consistent across all treatment groups, including a vehicle control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no dose-response observed | 1. Incorrect drug concentration: Errors in calculation or dilution of the this compound stock solution. 2. Cellular health: Cells may be unhealthy, leading to variable responses. 3. Assay variability: Inherent variability in the experimental assay. | 1. Verify calculations and prepare fresh dilutions. Use a calibrated pipette. 2. Ensure consistent cell seeding density and monitor cell morphology. Use cells within a low passage number. 3. Include appropriate positive and negative controls. Increase the number of replicates. |
| Poor solubility of this compound in culture medium | This compound may precipitate at higher concentrations in aqueous solutions. | Prepare a higher concentration stock solution in DMSO. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%). Briefly vortex or sonicate the diluted solution before adding it to the cells. |
| High background in signaling pathway analysis (e.g., Western blot) | 1. Sub-optimal antibody concentration. 2. Insufficient washing steps. 3. High basal activation of the pathway in the cell line. | 1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Increase the number and duration of washing steps. 3. Serum-starve the cells before this compound treatment to reduce basal signaling. |
| Cell death observed at expected therapeutic concentrations | The specific cell line may be more sensitive to this compound or the solvent. | Perform a comprehensive cytotoxicity assay (e.g., MTT, trypan blue exclusion) to establish the IC50 and determine a non-lethal concentration range for your specific cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Determination of Cytokine Inhibition (ELISA)
-
Cell Seeding and Stimulation: Seed cells in a 24-well plate. Once confluent, pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or TNF-α) for a specified duration (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentration based on a standard curve and express the inhibitory effect of this compound as a percentage of the stimulated control.
Quantitative Data
Table 1: In Vitro Dose-Dependent Inhibition of Cytokines and Chemokines by this compound in CpG-ODN-Stimulated L02 Hepatocytes [9]
| This compound Concentration (mM) | TNF-α Secretion (Inhibition %) | IL-18 Secretion (Inhibition %) | Rantes Secretion (Inhibition %) | MIP-1 Secretion (Inhibition %) | MCP-1 Secretion (Inhibition %) |
| 0.01 | - | - | - | - | Significant Inhibition |
| 0.1 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | - |
| 0.5 | More Potent Inhibition | More Potent Inhibition | More Potent Inhibition | More Potent Inhibition | - |
Note: The original source describes the effects as "significant" or "more potent" without providing exact percentages.
Table 2: Effect of this compound on HCV RNA in Huh7.5 Cells [10]
| This compound Concentration (µmol/L) | HCV RNA Level |
| 10 | Statistically significant decrease (P < 0.01) |
Visualizations
Caption: this compound's inhibition of the ROS-MAPK-NF-κB pathway.
Caption: this compound's regulation of autophagy via the AMPK-mTOR pathway.
Caption: General experimental workflow for this compound dose-response studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound ameliorates nonalcoholic fatty liver disease in mice via inhibiting MAPKs and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Attenuates Liver Inflammation Induced by Infection of Hepatitis C Virus via Repressing ROS-Mediated Activation of MAPK/NF-κB Signaling Pathway [frontiersin.org]
- 7. This compound Attenuates Liver Inflammation Induced by Infection of Hepatitis C Virus via Repressing ROS-Mediated Activation of MAPK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
- 10. Up-regulation of glycolipid transfer protein by this compound causes spontaneous restriction of hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a novel antihepatitis drug with hepatic heat shock protein 27/70-inducing activity and cytoprotective effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bicyclol and Lamivudine Combination Therapy in Hepatitis B Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lamivudine is a well-established nucleoside analog reverse transcriptase inhibitor that directly targets HBV replication. Bicyclol, a hepatoprotective agent, exhibits a multi-faceted mechanism of action that includes anti-inflammatory, antioxidant, and anti-apoptotic effects, along with potential modest antiviral activity. The combination of these two agents is predicated on the hypothesis that this compound's hepatoprotective and immunomodulatory effects may complement Lamivudine's direct antiviral activity, potentially leading to enhanced viral suppression and improved liver health. Clinical observations suggest a synergistic effect, though rigorous preclinical validation with quantitative data is needed.
Mechanisms of Action
Lamivudine: Direct Antiviral Activity
Lamivudine is a synthetic nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (L-TP), competitively inhibits the HBV DNA polymerase/reverse transcriptase. Incorporation of L-TP into the elongating viral DNA chain results in premature chain termination, thus halting viral replication.
This compound: Multi-pronged Hepatoprotection and Potential Antiviral Effect
This compound's mechanism is more complex, involving several signaling pathways to protect liver cells and potentially inhibit HBV. Its key actions include:
-
Hepatoprotection: this compound has been shown to protect liver cells from injury through its antioxidant, anti-inflammatory, and anti-apoptotic properties.
-
Anti-inflammatory Effects: this compound can inhibit the production of pro-inflammatory cytokines, partly through the inhibition of the IL-6/STAT3 signaling pathway.
-
Antioxidant Activity: It can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
-
Anti-apoptotic Effects: this compound helps prevent programmed cell death of hepatocytes.
-
Antiviral Activity: Some studies suggest that this compound can inhibit HBV replication in duck hepatitis models and in the HepG2.2.15 cell line, although the precise mechanism of this antiviral action is not fully elucidated.
Preclinical Efficacy: A Comparative Overview
While a direct comparative study is not available, the following tables summarize the expected outcomes based on individual preclinical studies.
Table 1: In Vitro Efficacy in HBV-transfected Cell Lines (e.g., HepG2.2.15)
| Treatment Group | Key Performance Indicator | Expected Outcome |
| This compound Monotherapy | HBV DNA levels | Modest reduction |
| HBsAg/HBeAg levels | Modest reduction | |
| Cell Viability | Increased | |
| Lamivudine Monotherapy | HBV DNA levels | Significant reduction |
| HBsAg/HBeAg levels | Variable reduction | |
| Cell Viability | No direct effect | |
| This compound + Lamivudine | HBV DNA levels | Hypothesized: Greater reduction than Lamivudine alone |
| HBsAg/HBeAg levels | Hypothesized: Greater reduction than monotherapies | |
| Cell Viability | Increased |
Table 2: In Vivo Efficacy in Animal Models (e.g., Duck Hepatitis B Virus Model)
| Treatment Group | Key Performance Indicator | Expected Outcome |
| This compound Monotherapy | Serum DHBV DNA levels | Modest reduction |
| Liver inflammation/pathology | Significant improvement | |
| ALT/AST levels | Significant reduction | |
| Lamivudine Monotherapy | Serum DHBV DNA levels | Significant reduction |
| Liver inflammation/pathology | Improvement secondary to viral load reduction | |
| ALT/AST levels | Reduction | |
| This compound + Lamivudine | Serum DHBV DNA levels | Hypothesized: Greater and more sustained reduction |
| Liver inflammation/pathology | Hypothesized: Synergistic improvement | |
| ALT/AST levels | Hypothesized: Faster and more significant reduction |
Experimental Protocols
The following are generalized experimental protocols based on methodologies commonly employed in the cited research areas.
In Vitro HBV Replication Assay
-
Cell Culture: The HepG2.2.15 human hepatoblastoma cell line, which stably expresses HBV, is cultured in DMEM supplemented with 10% fetal bovine serum and G418.
-
Drug Treatment: Cells are seeded in 24-well plates and treated with varying concentrations of this compound, Lamivudine, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Supernatant and Cell Lysate Collection: After a specified incubation period (e.g., 3, 6, and 9 days), the cell culture supernatant is collected for the analysis of secreted viral antigens (HBsAg and HBeAg) and viral DNA. Cell lysates are prepared to measure intracellular HBV DNA and assess cytotoxicity.
-
Analysis:
-
HBV DNA Quantification: Extracellular and intracellular HBV DNA levels are quantified using real-time PCR.
-
Antigen Quantification: HBsAg and HBeAg levels in the supernatant are measured by ELISA.
-
Cytotoxicity Assay: Cell viability is assessed using an MTT assay to ensure that the observed antiviral effects are not due to cytotoxicity.
-
In Vivo Duck Hepatitis B Virus (DHBV) Model
-
Animal Model: One-day-old Pekin ducks are infected with DHBV-positive serum. Chronically infected ducks with stable high levels of DHBV DNA are selected for the study.
-
Drug Administration: Ducks are randomly assigned to treatment groups: vehicle control, this compound, Lamivudine, or this compound-Lamivudine combination. Drugs are typically administered orally once daily for a specified duration (e.g., 4 weeks).
-
Sample Collection: Blood samples are collected at regular intervals to monitor serum DHBV DNA levels and liver function markers (ALT and AST). At the end of the treatment period, liver tissues are collected for histological analysis and quantification of intrahepatic DHBV DNA.
-
Analysis:
-
Serum and Intrahepatic DHBV DNA: DHBV DNA is quantified by dot blot hybridization or real-time PCR.
-
Biochemical Analysis: Serum ALT and AST levels are measured using standard enzymatic assays.
-
Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and necrosis.
-
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of Lamivudine.
Caption: Multifaceted Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Conclusion
The combination of this compound and Lamivudine for the treatment of chronic hepatitis B presents a promising strategy. Lamivudine provides potent and direct antiviral efficacy, while this compound offers hepatoprotection and potential immunomodulatory benefits that may lead to a more comprehensive therapeutic response. While clinical evidence suggests a synergistic relationship, further dedicated preclinical studies are crucial to quantitatively assess the combined effects on viral replication, liver inflammation, and fibrosis, and to elucidate the precise mechanisms underlying their potential synergy. Such studies would provide a solid foundation for the rational design of future clinical trials.
Bicyclol Demonstrates Superior Efficacy Over Polyene Phosphatidylcholine in Managing Statin-Induced Liver Injury
A head-to-head clinical trial reveals bicyclol as a more effective agent in normalizing liver enzymes in patients experiencing statin-induced liver injury, offering a promising therapeutic option for this common clinical challenge.
For researchers, scientists, and drug development professionals navigating the complexities of drug-induced liver injury (DILI), a multicenter, randomized controlled trial provides critical insights into the comparative efficacy of this compound and polyene phosphatidylcholine. The study highlights this compound's superior performance in restoring normal liver function in patients who develop liver injury as a consequence of statin therapy, the most prescribed class of drugs for lowering cholesterol.[1][2][3]
Key Findings at a Glance
A pivotal study directly comparing the two compounds demonstrated that this compound led to a significantly higher rate of alanine aminotransferase (ALT) normalization compared to polyene phosphatidylcholine after four weeks of treatment.[1][2][3] Specifically, 74.68% of patients in the this compound group achieved normal ALT levels, whereas only 46.15% of patients in the polyene phosphatidylcholine group reached this endpoint.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the comparative clinical trial, providing a clear overview of the treatment effects of both this compound and polyene phosphatidylcholine on key liver injury biomarkers.
Table 1: Comparison of ALT Levels (U/L) Before and After Treatment
| Treatment Group | Baseline (Mean ± SD) | 2 Weeks (Mean ± SD) | 4 Weeks (Mean ± SD) |
| This compound | Not Reported | 49.33 ± 21.39 | 30.36 ± 17.41 |
| Polyene Phosphatidylcholine | Not Reported | 68.20 ± 26.31 | 50.71 ± 27.13 |
p<0.01 for the comparison between the two groups at both 2 and 4 weeks.[1][2][3]
Table 2: ALT Normalization Rates and Adverse Reactions
| Outcome | This compound | Polyene Phosphatidylcholine | p-value |
| ALT Normalization Rate (4 Weeks) | 74.68% | 46.15% | <0.05 |
| Incidence of Adverse Reactions | 2.53% | 2.56% | >0.05 |
In-Depth Look at the Experimental Protocol
The findings are based on a robust, multicenter, randomized, parallel-design controlled trial conducted in three tertiary hospitals in China.[1]
-
Patient Population: The study enrolled 168 patients diagnosed with statin-induced liver injury.[1][2][3]
-
Randomization and Treatment: Patients were randomly assigned in a 1:1 ratio to one of two treatment groups:
-
Treatment Duration: The treatment period for both groups was four weeks.[1][2][3]
-
Primary Endpoint: The primary efficacy endpoint was the change in serum alanine transaminase (ALT) levels from baseline.[1] The normalization rate of ALT was also a key outcome.[1][2][3]
-
Safety Assessment: The incidence of adverse reactions was monitored in both groups.[1][2][3]
Visualizing the Experimental Workflow
Caption: Experimental workflow of the comparative clinical trial.
Unraveling the Mechanisms of Action
While both this compound and polyene phosphatidylcholine are hepatoprotective agents, their proposed mechanisms of action differ, which may account for the observed differences in efficacy.
This compound's Multifaceted Approach: this compound is thought to exert its protective effects through a combination of mechanisms.[4][5][6] It is a potent antioxidant that scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting hepatocyte membranes and mitochondria from oxidative damage.[4][5][6] Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, thus mitigating the inflammatory response that contributes to liver injury.[4][5][6]
Caption: Proposed mechanism of action for this compound in statin-induced liver injury.
Polyene Phosphatidylcholine's Membrane-Stabilizing Role: The primary mechanism of polyene phosphatidylcholine is believed to be its ability to repair and regenerate damaged liver cell membranes.[7] By incorporating into the phospholipid layer of hepatocytes, it helps to restore membrane integrity and fluidity. Additionally, it has been suggested to possess antioxidant and anti-inflammatory properties, contributing to its hepatoprotective effects.[7][8][9]
Caption: Proposed mechanism of action for polyene phosphatidylcholine.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a more effective treatment for statin-induced liver injury compared to polyene phosphatidylcholine, as evidenced by its superior ability to normalize ALT levels. Both treatments were found to be safe, with a low incidence of adverse effects.[1][2][3]
For drug development professionals, these findings underscore the potential of this compound as a leading candidate for managing DILI, a significant concern in both clinical practice and drug development. Further research could explore the long-term efficacy and safety of this compound, as well as its potential application in other forms of DILI. The distinct mechanisms of action also suggest that a deeper understanding of the molecular pathways involved could pave the way for the development of even more targeted and effective hepatoprotective therapies.
References
- 1. A Multicenter and Randomized Controlled Trial of this compound in the Treatment of Statin-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multicenter and Randomized Controlled Trial of this compound in the Treatment of Statin-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound for the treatment of drug-induced liver injury: a propensity score matching analysis using a nationwide inpatient database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the efficacy and safety of polyene phosphatidylcholine for treatment of drug-induced liver injury using the Roussel Uclaf causality assessment method: a propensity score matching comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Clinical evidence for Bicyclol efficacy in chronic hepatitis C treatment
For drug development professionals and researchers, this guide provides an objective comparison of Bicyclol's clinical evidence in chronic hepatitis C against historical and current standard-of-care treatments. The analysis is based on available clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
Clinical evidence for this compound in the treatment of chronic hepatitis C (CHC) is limited to a single randomized, double-blind, placebo-controlled clinical trial conducted in China. This trial demonstrated that this compound significantly reduces alanine aminotransferase (ALT) levels, a marker of liver inflammation, but does not have a statistically significant effect on clearing the hepatitis C virus (HCV RNA). In contrast, modern direct-acting antiviral (DAA) regimens, the current standard of care, achieve sustained virologic response (SVR) rates of over 95%. The historical standard of care, pegylated interferon alfa-2a in combination with ribavirin, showed moderate efficacy with SVR rates around 52% for the common genotype 1. This compound's mechanism of action appears to be primarily hepatoprotective and anti-inflammatory rather than directly antiviral against HCV.
Comparative Efficacy
The following tables summarize the key efficacy data from clinical trials of this compound and comparator treatments for chronic hepatitis C.
Table 1: this compound vs. Placebo in Chronic Hepatitis C
| Outcome | This compound (n=20) | Placebo (n=19) | p-value | Reference |
| ALT Normalization Rate at 12 weeks | 64.1% (overall for 39 patients after this compound treatment) | Not Reported | <0.01 (for ALT reduction) | [1] |
| HCV RNA Clearance at 12 weeks | 20.0% (4/20) | 5.3% (1/19) | >0.05 | [1][2] |
| Mean ALT Reduction from Baseline at 12 weeks | Significant Reduction (120 ± 43 U/L to 57 ± 32 U/L) | No Significant Change (126 ± 48 U/L to 127 ± 97 U/L) | <0.01 | [1] |
Table 2: Comparator Therapies - Sustained Virologic Response (SVR) Rates
| Treatment Regimen | HCV Genotype | SVR Rate | Clinical Trial |
| Pegylated Interferon alfa-2a + Ribavirin | 1 | 52% | [3] |
| Sofosbuvir/Velpatasvir | 1, 2, 4, 5, 6 | 99% | ASTRAL-1[4][5][6][7][8] |
| Glecaprevir/Pibrentasvir | 1-6 (without cirrhosis) | 97-100% | SURVEYOR-I & II[9][10][11][12][13] |
Experimental Protocols
This compound Clinical Trial (Yao et al., 2002)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 39 patients with chronic hepatitis C, matched demographically and clinically.
-
Intervention:
-
Group A (n=20): this compound 25 mg three times daily for 12 weeks.
-
Group B (n=19): Placebo for the first 12 weeks, followed by a crossover to this compound 25 mg three times daily.
-
-
Primary Outcome Measures:
-
Serum ALT levels.
-
Serum HCV RNA levels.
-
Clinical manifestations and adverse events.
-
-
Follow-up: 3 months after discontinuation of the initial treatment phase.[1][2]
Pegylated Interferon alfa-2a + Ribavirin Trial
-
Study Design: A randomized, double-blind clinical trial.
-
Participants: 1311 patients with chronic hepatitis C.
-
Intervention:
-
Peginterferon alfa-2a (180 µ g/week ) plus a standard weight-based dose of ribavirin (1000 or 1200 mg/day) for 48 weeks.
-
-
Primary Outcome Measure: Sustained Virologic Response (SVR), defined as undetectable HCV RNA at the end of treatment and during follow-up.[3][14]
Direct-Acting Antiviral (DAA) Trials (ASTRAL-1 & SURVEYOR-II)
-
Study Design: Phase 3, multicenter, randomized, open-label or double-blind, placebo-controlled trials.
-
Participants: Patients with chronic HCV infection of various genotypes, including treatment-naïve and treatment-experienced individuals, with or without compensated cirrhosis.
-
Intervention:
-
Primary Outcome Measure: SVR12, defined as undetectable HCV RNA 12 weeks after the end of treatment.
Mechanism of Action and Signaling Pathway
This compound's therapeutic effect in the context of hepatitis C appears to be primarily through its anti-inflammatory and hepatoprotective properties, rather than direct antiviral activity. In vitro studies have shown that this compound can attenuate liver inflammation by inhibiting the activation of the ROS-MAPK-NF-κB signaling pathway.[2][15][16][17][18]
Caption: this compound's proposed anti-inflammatory signaling pathway in hepatocytes.
Experimental Workflow of the this compound Clinical Trial
The workflow of the pivotal clinical trial for this compound in chronic hepatitis C is outlined below.
Caption: Workflow of the randomized, placebo-controlled trial of this compound for CHC.
Conclusion
The available clinical evidence does not support the use of this compound as an antiviral agent for the treatment of chronic hepatitis C. While it demonstrates a statistically significant benefit in reducing liver inflammation, as indicated by the normalization of ALT levels, it fails to show a significant effect on viral clearance. In comparison, modern DAA therapies offer a curative approach with SVR rates exceeding 95%. This compound's potential utility may lie in its hepatoprotective and anti-inflammatory effects, which could be considered as an adjunctive therapy, although this would require further dedicated clinical trials for validation. For researchers and drug development professionals, the focus for CHC treatment remains on potent direct-acting antiviral agents.
References
- 1. Clinical trial: individualized treatment duration for hepatitis C virus genotype 1 with peginterferon-alpha 2a plus ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Liver Inflammation Induced by Infection of Hepatitis C Virus via Repressing ROS-Mediated Activation of MAPK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peginterferon-alpha2a and ribavirin combination therapy in chronic hepatitis C: a randomized study of treatment duration and ribavirin dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 9. Glecaprevir/pibrentasvir for hepatitis C virus genotype 3 patients with cirrhosis and/or prior treatment experience: A partially randomized phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glecaprevir/Pibrentasvir for HCV Genotype 3 Patients with Cirrhosis and/or Prior Treatment Experience: A Partially Randomized Phase III Clinical Trial [natap.org]
- 11. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 12. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 13. Scholars@Duke publication: Glecaprevir and pibrentasvir yield high response rates in patients with HCV genotype 1-6 without cirrhosis. [scholars.duke.edu]
- 14. Peginterferon alfa-2a plus ribavirin for chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Attenuates Liver Inflammation Induced by Infection of Hepatitis C Virus via Repressing ROS-Mediated Activation of MAPK/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. Frontiers | this compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice [frontiersin.org]
Bicyclol vs. N-acetylcysteine in the Prevention of Drug-Induced Liver Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Drug-induced liver injury (DILI) is a significant cause of acute liver failure, presenting a major challenge in drug development and clinical practice. Two agents, Bicyclol and N-acetylcysteine (NAC), have emerged as potential hepatoprotective compounds. This guide provides an objective comparison of their performance based on available experimental and clinical data to inform research and development in this critical area.
At a Glance: this compound vs. N-acetylcysteine
| Feature | This compound | N-acetylcysteine (NAC) |
| Primary Mechanism | Multi-faceted: Antioxidant, anti-inflammatory, anti-apoptotic, induction of heat shock proteins. | Glutathione precursor, antioxidant, improves microcirculation. |
| Clinical Use in DILI | Approved in China for various liver diseases, including DILI. Investigational in other regions. | Standard of care for acetaminophen-induced liver failure; off-label use for non-acetaminophen DILI. |
| Efficacy Endpoint in Clinical Trials | Primarily reduction in liver enzyme levels (e.g., ALT normalization). | Primarily improvement in survival rates (overall and transplant-free). |
| Route of Administration | Oral | Oral and Intravenous |
Quantitative Comparison of Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and NAC for the prevention of drug-induced liver failure are currently unavailable. However, data from separate clinical studies provide insights into their respective efficacy.
Table 1: Clinical Efficacy of this compound in Drug-Induced Liver Injury
| Study | Drug/Dosage | Comparator | Primary Outcome | Results |
| Multicenter, Randomized, Phase II Trial (NCT02944552)[1][2] | This compound 25 mg TID or 50 mg TID | Polyene phosphatidylcholine 456 mg TID | Decrease in serum ALT from baseline at 4 weeks | - ALT decrease from baseline: -249.2 U/L (low-dose), -273.6 U/L (high-dose) vs. -180.8 U/L (control).[1] - Median time to ALT normalization: 29 days (low-dose), 16 days (high-dose) vs. 43 days (control).[1] |
| Propensity Score Matching Analysis[3] | This compound 75 mg/day (median) | Control (no hepatoprotective agent) | ALT normalization rate | 50.00% in this compound group vs. 24.42% in control group.[3] |
| Statin-Induced Liver Injury Trial[4] | This compound 25 mg TID | Polyene phosphatidylcholine 456 mg TID | ALT normalization rate at 4 weeks | 74.68% in this compound group vs. 46.15% in control group.[4] |
Table 2: Clinical Efficacy of N-acetylcysteine in Non-Acetaminophen Drug-Induced Liver Failure
| Study Type | Number of Studies/Patients | Primary Outcome | Results |
| Systematic Review & Meta-analysis[5] | 7 studies (N=883) | Overall Survival | Odds Ratio (OR) 1.77 (95% CI 1.3-2.41) in favor of NAC.[5] |
| Transplant-Free Survival | OR 2.85 (95% CI 2.11-3.85) in favor of NAC.[5] | ||
| Systematic Review[6] | 1 RCT | Transplant-Free Survival | 58% in NAC group vs. 27% in placebo group for non-paracetamol DILI subgroup.[6] |
| Overall Survival | No significant difference in overall survival at 3 weeks.[6] |
Mechanisms of Action: A Signaling Pathway Perspective
This compound: A Multi-Targeted Hepatoprotective Agent
This compound exerts its protective effects through a combination of mechanisms, primarily centered on mitigating oxidative stress and inflammation.[2][7] It acts as a free radical scavenger and enhances the activity of endogenous antioxidant enzymes.[2] Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines and suppress apoptosis in liver cells.[2]
Caption: this compound's multi-target mechanism against DILI.
N-acetylcysteine: Restoring Glutathione and Combating Oxidative Stress
The primary mechanism of NAC in liver protection is its role as a precursor for cysteine, which is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant.[8] In drug-induced liver injury, particularly from acetaminophen overdose, toxic metabolites deplete GSH stores, leading to cellular damage. NAC replenishes these stores, thereby neutralizing the toxic metabolites and reducing oxidative stress.[8]
Caption: NAC's mechanism via glutathione replenishment.
Experimental Protocols: A Methodological Overview
This compound: Preclinical and Clinical Study Designs
Preclinical Animal Model of DILI:
-
Model: Carbon tetrachloride (CCl4)-induced acute liver injury in mice.[9]
-
Dosing: this compound administered orally (e.g., 200 mg/kg) prior to CCl4 challenge.[9]
-
Assessments: Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver histology (H&E staining), markers of oxidative stress (e.g., malondialdehyde), and inflammatory cytokines.[9]
Clinical Trial for Acute DILI (NCT02944552):
-
Design: Multicenter, randomized, double-blind, active-controlled, phase II trial.[1][2]
-
Population: Patients with idiosyncratic acute DILI.[1]
-
Intervention: Randomization (1:1:1) to low-dose this compound (25 mg TID), high-dose this compound (50 mg TID), or polyene phosphatidylcholine (control) for 4-8 weeks.[1][2]
-
Primary Endpoint: Decrease from baseline in serum ALT levels at 4 weeks post-treatment.[1]
Caption: Workflow of a Phase II this compound clinical trial.
N-acetylcysteine: Clinical Trial Methodology in Non-Acetaminophen DILI
Systematic Review of Randomized Controlled Trials:
-
Inclusion Criteria: Randomized controlled trials (RCTs) and prospective cohort studies evaluating NAC for non-paracetamol DILI.[6]
-
Interventions: NAC (oral or intravenous) versus placebo or standard of care.[6]
-
Primary Outcomes: All-cause and DILI-related mortality, time to normalization of liver biochemistry.[6]
-
Secondary Outcomes: Proportion receiving liver transplant, transplant-free survival, hospitalization duration.[6]
Conclusion
Both this compound and N-acetylcysteine demonstrate hepatoprotective properties through distinct yet overlapping mechanisms, primarily by mitigating oxidative stress. The available clinical data, although not from direct comparative trials, suggest that this compound is effective in reducing liver enzyme levels in DILI, while NAC appears to improve survival outcomes in patients with non-acetaminophen-induced acute liver failure.
For researchers and drug development professionals, the choice between these agents, or their potential combination, warrants further investigation. Head-to-head clinical trials are essential to definitively establish the comparative efficacy and safety of this compound and NAC in the prevention and treatment of drug-induced liver failure. The detailed experimental protocols and mechanistic pathways outlined in this guide provide a foundation for designing such future studies.
References
- 1. Efficacy and safety of this compound for treating patients with idiosyncratic acute drug-induced liver injury: A multicenter, randomized, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound for the treatment of drug-induced liver injury: a propensity score matching analysis using a nationwide inpatient database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multicenter and Randomized Controlled Trial of this compound in the Treatment of Statin-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of N-acetylcysteine in non-acetaminophen-related acute liver failure: an updated meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of novel anti-hepatitis drug this compound: A preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Compass: A Comparative Guide to Bicyclol Metabolism and Bioactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways and bioactivation of Bicyclol across different species, with a focus on human, dog, and rat models. The information presented is curated from peer-reviewed scientific literature to support preclinical drug development and safety assessment.
Executive Summary
This compound, a novel hepatoprotective agent, undergoes extensive metabolism that varies significantly across species. In humans and dogs, the primary circulating metabolite is a glucuronide conjugate, whereas the parent drug is the most abundant in rats. Phase I metabolism is predominantly mediated by cytochrome P450 enzymes CYP3A4 and CYP2C19, leading to demethylation. Phase II metabolism involves direct glucuronidation of the parent drug, primarily by UGT2B4. A key bioactivation pathway involves the demethylenation of the methylenedioxyphenyl group to form a reactive catechol intermediate, which can be trapped by glutathione (GSH). These species-specific metabolic profiles have important implications for the selection of appropriate animal models in nonclinical toxicology studies.
Comparative Metabolism of this compound
The metabolism of this compound primarily involves Phase I oxidation and Phase II glucuronidation. However, the extent of these reactions and the resulting metabolite profiles show marked differences between rats, dogs, and humans.
Table 1: Major Metabolites of this compound Identified in Rat, Dog, and Human
| Metabolite ID | Metabolic Reaction | Rat | Dog | Human |
| Parent Drug | - | Major | Minor | Minor |
| M1 | Methyl ester hydrolysis | Yes | No | Yes |
| M2/M3 | Demethylation | Yes | Yes | Yes |
| M4/M5 | Demethoxy/dehydroxymethyl | Yes (Rat-specific) | No | No |
| M6 | Glucuronidation of parent | Minor | Major | Major |
| M7/M8/M9 | Glucuronidation of metabolites | Yes | Yes | Yes |
| GSH Conjugates | Trapping of reactive intermediate | Identified in vitro | Not reported | Identified in vitro |
Data compiled from in vitro and in vivo studies.[1]
Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Relative Stability | Key Enzymes |
| Rat | Low | CYP3A, other CYPs |
| Dog | High | CYP3A4, CYP2C19 |
| Human | High | CYP3A4, CYP2C19 |
Qualitative comparison based on available literature. This compound is metabolized much more rapidly in rat liver microsomes compared to dog and human liver microsomes.[2]
Metabolic and Bioactivation Pathways
The metabolic fate of this compound is multifaceted, involving several enzymatic transformations.
Metabolic Pathway of this compound
The primary metabolic pathways for this compound are demethylation and glucuronidation.
Caption: Metabolic pathways of this compound.
Bioactivation Pathway of this compound
A significant bioactivation pathway for this compound involves the formation of a reactive catechol intermediate, which can be detoxified by conjugation with glutathione.
Caption: Bioactivation pathway of this compound.
Experimental Protocols
In Vitro Metabolism of this compound in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of this compound using liver microsomes from different species.
1. Materials and Reagents:
-
This compound
-
Pooled liver microsomes (human, dog, rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
HPLC-grade water and formic acid
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound working solution (final concentration, e.g., 1-10 µM) and the NADPH regenerating system. The final volume of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture and quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
3. Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify its metabolites.
-
The LC separation is typically performed on a C18 column with a gradient elution using mobile phases consisting of water with 0.1% formic acid and ACN with 0.1% formic acid.
-
The mass spectrometer is operated in a suitable ionization mode (e.g., positive electrospray ionization) for the detection of this compound and its metabolites.
4. Data Analysis:
-
Determine the metabolic stability of this compound by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).
-
Identify metabolites by comparing the mass spectra of the samples with control samples and by analyzing the fragmentation patterns.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolism study of this compound.
Caption: In vitro metabolism experimental workflow.
Conclusion
The metabolism of this compound exhibits significant cross-species differences, which is a critical consideration for the extrapolation of preclinical safety and efficacy data to humans. The higher metabolic rate in rats compared to dogs and humans suggests that rats may have a higher clearance and lower exposure to the parent drug. Conversely, the predominance of the glucuronidated metabolite in dogs and humans highlights the importance of this pathway in these species. The bioactivation of this compound to a reactive catechol intermediate underscores the need to assess the potential for covalent binding and idiosyncratic toxicity in preclinical studies. This comparative guide provides a foundational understanding of these species-specific differences to aid in the design and interpretation of future research and development of this compound and related compounds.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
